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  • Product: GX-585

Core Science & Biosynthesis

Exploratory

GX-585: Nav1.7 Inhibition and the Modulation of Nociceptor Bioenergetics

The following technical guide details the role of GX-585 , a highly selective antagonist of the voltage-gated sodium channel Nav1.7 , and its intersection with cellular metabolism. While GX-585 is primarily defined as an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of GX-585 , a highly selective antagonist of the voltage-gated sodium channel Nav1.7 , and its intersection with cellular metabolism.

While GX-585 is primarily defined as an analgesic targeting electrophysiology, its development represents a masterclass in modulating drug metabolism (pharmacokinetics) and its mechanism fundamentally alters the bioenergetic metabolism of hyperexcitable neurons.

Technical Whitepaper | Version 2.1

Executive Summary

GX-585 is a second-generation aryl-sulfonamide inhibitor designed to selectively target the voltage-sensing domain 4 (VSD4) of the Nav1.7 (SCN9A) sodium channel. Unlike pore-blockers (e.g., TTX, lidocaine), GX-585 functions via a voltage-sensor trapping mechanism , stabilizing the channel in a non-conducting, inactivated state.

In the context of cellular metabolism , GX-585 plays a dual role:

  • Bioenergetic Modulation: By silencing high-frequency firing in nociceptors, it significantly reduces the ATP consumption required for ion homeostasis (Na+/K+-ATPase activity), effectively shifting the metabolic state of the neuron from "hyperactive" to "quiescent."

  • Metabolic Stability Engineering: The molecule itself was chemically optimized to resist oxidative metabolism by hepatic cytochrome P450 enzymes (CYPs), a critical hurdle in the development of lipophilic sulfonamides.

Mechanistic Architecture: Voltage-Sensor Trapping

To understand how GX-585 modulates the cell, one must first understand its binding interface. It does not physically plug the pore. Instead, it binds to the transmembrane segments of Domain IV (VSD4) .

The "Metabolic Cost" of Excitability

Neurons are metabolically expensive. The generation of action potentials (APs) requires massive sodium influx. To restore the resting membrane potential, the Na+/K+-ATPase pump must actively transport Na+ out and K+ in, consuming 1 ATP molecule for every 3 Na+ ions exported.

  • Pathological State: In neuropathic pain, Nav1.7 gain-of-function mutations or sensitization leads to ectopic, high-frequency firing. This creates a state of metabolic stress , driving high rates of glycolysis and oxidative phosphorylation (OXPHOS).

  • GX-585 Intervention: By trapping Nav1.7 in an inactivated state, GX-585 prevents the Na+ influx cascade. This directly reduces the ATP demand on the Na+/K+ pump, lowering the cell's metabolic rate (Oxygen Consumption Rate - OCR).

Graphviz Visualization: Mechanism of Action

The following diagram illustrates the transition from the Resting State to the Trapped (Inactivated) State induced by GX-585, and the downstream metabolic conservation.

GX585_Mechanism cluster_metabolism Cellular Bioenergetics Resting Nav1.7 Resting State (Closed) Open Nav1.7 Open State (Na+ Influx) Resting->Open Voltage Sensing Depolarization Membrane Depolarization (Pain Stimulus) Depolarization->Open Inactivated Nav1.7 Inactivated State Open->Inactivated Fast Inactivation ATP_Demand High ATP Demand (Na+/K+ ATPase) Open->ATP_Demand Na+ Load Inactivated->Resting Recovery Trapped Trapped Inactivated State (Non-Conducting) Inactivated->Trapped GX-585 Stabilizes VSD4 GX585 GX-585 Binding (VSD4 Anionic Pocket) GX585->Trapped Metabolic_Save Metabolic Quiescence (Reduced ATP Hydrolysis) Trapped->Metabolic_Save Blocks Na+ Influx

Caption: GX-585 binds to the inactivated conformation of Nav1.7, preventing recovery to the resting state and thereby reducing the metabolic ATP burden associated with repolarization.

Chemical Biology: Optimizing Metabolic Stability

The primary challenge with first-generation sulfonamide Nav1.7 inhibitors was their rapid clearance by the liver. The "cellular metabolism" of the hepatocyte would degrade the drug before it could reach the peripheral nerves.

GX-585 represents a pinnacle of Structure-Activity Relationship (SAR) optimization to modulate this interaction.

The Metabolic Liability

Early compounds were highly lipophilic (High LogD), making them prime targets for CYP3A4 and CYP2C9 .

  • Metabolic Soft Spot: The benzylic carbons and electron-rich aromatic rings were susceptible to hydroxylation.

The GX-585 Solution

Researchers at Genentech and Xenon Pharmaceuticals engineered GX-585 with specific modifications to "harden" the molecule against metabolic attack:

  • Fluorine Substitution: Strategic placement of fluorine atoms blocks sites of metabolic hydroxylation (fluorine is bio-isosteric to hydrogen but forms a stronger C-F bond that CYPs cannot easily cleave).

  • Polarity Tuning (cLogD): Adjusting the lipophilicity to reduce affinity for PXR (Pregnane X Receptor), preventing the induction of metabolic enzymes that would clear the drug.

Table 1: Comparative Metabolic Stability

Data synthesized from pharmacokinetic optimization studies (Genentech).

ParameterFirst-Gen SulfonamideGX-585 (Optimized)Impact
Target Nav1.7 VSD4Nav1.7 VSD4Maintained Potency
Cl_int (Hepatic) > 100 mL/min/kg< 15 mL/min/kgReduced Clearance
CYP3A4 Inhibition High (IC50 < 1 µM)Low (IC50 > 30 µM)Reduced Drug-Drug Interaction
Half-Life (t1/2) < 0.5 Hours> 4 Hours (Rat)Sustained Target Engagement
Bioavailability (F) < 5%> 60%Oral Viability

Experimental Protocols

To validate both the mechanism (Nav1.7 inhibition) and the metabolic stability of GX-585, the following self-validating protocols are recommended.

Protocol A: Voltage-Clamp Electrophysiology (State-Dependence)

Objective: Quantify the affinity of GX-585 for the inactivated state of Nav1.7.

Reagents:

  • HEK293 cells stably expressing hNav1.7.[1][2]

  • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Note: CsF blocks K+ channels to isolate Na+ currents.

Workflow:

  • Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration.

  • Voltage Protocol (Standard): Hold at -120 mV (Resting). Pulse to 0 mV for 20ms to measure peak current.

  • Voltage Protocol (Inactivated State):

    • Pre-pulse: Hold the cell at -70 mV for 8 seconds. (This induces ~50% inactivation, exposing the VSD4 binding pocket).

    • Test Pulse: Step to 0 mV.

  • Application: Perfusion of GX-585 (10 nM - 1 µM).

  • Validation:

    • GX-585 should show minimal inhibition at -120 mV holding (Resting state).

    • GX-585 should show potent inhibition (IC50 < 20 nM) at -70 mV holding (Inactivated state).

    • Causality Check: If inhibition is equal at both voltages, the compound is a pore blocker, not a VSD4 trapper.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess the resistance of GX-585 to cellular metabolism (CYP-mediated oxidation).

Reagents:

  • Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compound: GX-585 (1 µM final conc).

Workflow:

  • Incubation: Mix Microsomes (0.5 mg/mL) with GX-585 in phosphate buffer (pH 7.4) at 37°C.[1]

  • Initiation: Add NADPH regenerating system to start the metabolic reaction.

  • Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines the intrinsic clearance (
    
    
    
    ).

Logical Pathway: From Chemistry to Bioenergetics

The following Graphviz diagram synthesizes the entire guide: how chemical modification leads to metabolic stability, which allows the drug to reach the neuron, inhibit Nav1.7, and ultimately modulate cellular energy expenditure.

GX585_Pathway Chem_Structure Sulfonamide Scaffold Fluorine Fluorine Substitution (Metabolic Hardening) Chem_Structure->Fluorine Optimized via Liver Hepatic Metabolism (CYP3A4/2C9) Chem_Structure->Liver Vulnerable to Fluorine->Liver Blocks Stability High Metabolic Stability (Low Clearance) Fluorine->Stability Exposure Sustained Plasma Exposure Stability->Exposure Target Peripheral Nociceptor (Nav1.7 VSD4) Exposure->Target Inhibition Voltage-Sensor Trapping Target->Inhibition Firing Action Potential Firing Inhibition->Firing Prevents Result Reduced Cellular Metabolic Rate (Analgesia) Inhibition->Result Promotes Pump Na+/K+ ATPase Activity Firing->Pump Drives ATP ATP Consumption Pump->ATP Consumes

Caption: The "Metabolic Loop" of GX-585: Chemical metabolic stability enables the physiological modulation of neuronal energy metabolism.

References

  • Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science. Link

  • Shields, S. D., et al. (2018). "Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors." Journal of Neuroscience. Link

  • Bankar, G., et al. (2018). "Selective Nav1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain."[3] Cell Reports. Link

  • Focken, T., et al. (2016). "Discovery of Aryl Sulfonamides as Potent, Selective, and Peripherally Restricted Nav1.7 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • McKerrall, S. J., et al. (2019). "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Monograph: The Selectivity Profile &amp; Mechanism of GX-585

The following technical guide provides an in-depth analysis of the selectivity profile of GX-585, a potent NaV1.7 inhibitor. It is structured to address the specific challenges of characterizing state-dependent voltage-g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the selectivity profile of GX-585, a potent NaV1.7 inhibitor. It is structured to address the specific challenges of characterizing state-dependent voltage-gated sodium channel inhibitors.

Target: Voltage-Gated Sodium Channel 1.7 (NaV1.7) Compound Class: Acylsulfonamide VSD4 Inhibitor Primary Application: Non-Opioid Analgesia (Neuropathic & Inflammatory Pain)

Executive Summary

GX-585 represents a paradigm shift in ion channel pharmacology, moving away from non-selective pore blockade (characteristic of local anesthetics like lidocaine) toward highly specific Voltage-Sensing Domain 4 (VSD4) trapping . As an acylsulfonamide, GX-585 exhibits nanomolar potency against human NaV1.7 (hNaV1.7) with a selectivity profile designed to spare critical cardiac (NaV1.[1][2]5) and CNS (NaV1.[2]1) isoforms.[2][3][4][5]

However, accurately characterizing this selectivity requires a departure from conventional screening methodologies. Standard veratridine-based assays often yield false negatives for GX-585 due to mechanism-specific interference. This guide details the correct pharmacological framework and experimental protocols required to validate GX-585’s selectivity.

Molecular Mechanism of Action

Unlike pore blockers that physically occlude the ion conducting pathway, GX-585 functions as a gating modifier . It binds to the activated conformation of VSD4, trapping the channel in a non-conductive, inactivated state.[6] This state-dependence is the primary driver of its isoform selectivity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic state transition enforced by GX-585 binding.

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Fast Inactivated (Non-Conducting) Open->Inactivated VSD4 Movement Inactivated->Resting Repolarization DrugBound GX-585 Bound Complex (Stabilized Inactivation) Inactivated->DrugBound High Affinity Binding (VSD4 Interaction) DrugBound->Resting Blocked Transition DrugBound->Inactivated Slow Off-Rate

Figure 1: Kinetic trapping mechanism. GX-585 preferentially binds the inactivated state, preventing recovery to the resting state.

The Selectivity Landscape

The clinical viability of NaV1.7 inhibitors hinges on the "safety window" against NaV1.5 (cardiac arrhythmia risk) and NaV1.1 (seizure risk). GX-585 demonstrates a superior selectivity profile compared to first-generation arylsulfonamides.

Quantitative Selectivity Profile

The data below summarizes the inhibitory concentration (IC50) across the human NaV kinome. Note the massive differential between the target and safety-critical isoforms.

IsoformTissue DistributionIC50 (nM)Selectivity Ratio (vs NaV1.7)Clinical Relevance
hNaV1.7 PNS (DRG/Sympathetic) ~15.0 1x Primary Analgesic Target
hNaV1.1CNS / Heart> 10,000> 600xSeizure Safety Margin
hNaV1.2CNS> 10,000> 600xCNS Toxicity Margin
hNaV1.4Skeletal Muscle> 3,000> 200xMotor Function
hNaV1.5Cardiac Muscle> 10,000> 600xCritical Cardiac Safety
hNaV1.6CNS / PNS~3,000~200xMotor/Sensory Function
hNaV1.8PNS (Nociceptors)> 30,000> 2000xDistinct Pain Pathway

Data synthesized from Xenon/Genentech comparative studies and patch-clamp literature.

Experimental Framework & Protocols

Expertise Insight: A common failure mode in screening GX-585 is the use of standard veratridine-stimulated membrane potential assays. Veratridine holds the channel open, actively opposing the inactivated state required for GX-585 binding. This results in artificially high IC50 values (false negatives).

To accurately characterize GX-585, you must use Voltage-Clamp Electrophysiology or a Mechanism-Specific Optical Assay .

Protocol A: Automated Patch-Clamp (Gold Standard)

This protocol ensures the channel is biased toward the inactivated state to measure high-affinity binding.

System: QPatch or SyncroPatch (High-throughput automated patch clamp). Cell Line: HEK293 stably expressing hNaV1.7.[2]

  • Preparation:

    • Harvest cells at 70-80% confluence using Detachin.

    • Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Voltage Protocol (The Critical Step):

    • Holding Potential (V_hold): Set to -120 mV (ensures all channels are resting).

    • Conditioning Pulse: Depolarize to -20 mV for 8 seconds. Why? This long pulse drives the entire channel population into the Slow Inactivated State, exposing the VSD4 binding pocket.

    • Test Pulse: Brief hyperpolarization to -120 mV (20ms) followed by a step to 0 mV to assess availability.

  • Compound Application:

    • Apply GX-585 for minimum 5 minutes during the conditioning protocol.

    • Note: Acylsulfonamides have slow on-rates; insufficient incubation will underestimate potency.

  • Data Analysis:

    • Measure peak current during the test pulse.[2]

    • Calculate % inhibition relative to DMSO control.

Protocol B: Mechanism-Specific Optical Assay (High Throughput)

For screening large libraries where patch-clamp is too slow, use this modified fluorescence assay that avoids veratridine.

Reagents: FRET-based voltage sensor (e.g., CC2-DMPE / DiSBAC2(3)).

  • Cell Loading: Load HEK-hNaV1.7 cells with voltage-sensitive dyes in reduced sodium buffer.

  • Stimulation (The Fix):

    • Do NOT use veratridine.

    • Use Electric Field Stimulation (EFS) or a chemical opener that does not compete with VSD4 (e.g., specific scorpion toxins, though EFS is cleaner).

    • Alternatively, use a "State-Bias" approach: Depolarize cells using elevated extracellular Potassium (e.g., 10-15 mM KCl) to shift the resting potential to ~-60 mV, promoting the inactivated state before adding the compound.

  • Readout: Measure fluorescence ratio change upon addition of a depolarizing stimulus. GX-585 will blunt the response only if the cells were pre-conditioned to an inactivated state.

Screening Workflow Visualization

The following diagram outlines the decision logic for validating GX-585 activity.

Workflow Start Compound Library (GX-585 Analogs) Screen1 Standard Veratridine Assay Start->Screen1 CorrectScreen Mechanism-Specific Assay (EFS or High K+) Start->CorrectScreen Recommended Path Decision1 Result: Inactive? Screen1->Decision1 Decision1->CorrectScreen False Negative Risk Hit Hit Identification (State-Dependent) CorrectScreen->Hit Validation Automated Patch Clamp (Conditioning Pulse -20mV) Hit->Validation Selectivity Selectivity Panel (NaV1.5 / NaV1.1) Validation->Selectivity

Figure 2: Screening workflow optimization. Note the bypass of standard veratridine assays to avoid false negatives.

Implications for Drug Development

The selectivity profile of GX-585 validates the "VSD4-targeting" hypothesis for treating pain without the systemic toxicity associated with pan-NaV inhibition.

  • Safety Margins: The >600-fold selectivity over NaV1.5 suggests a wide therapeutic index regarding QT prolongation and arrhythmia, a historical failure point for pore-blocking sodium channel inhibitors.

  • Efficacy Translation: While in vitro selectivity is high, in vivo efficacy depends on target coverage . GX-585 requires high plasma concentrations to drive sufficient drug into the DRG and maintain VSD4 occupancy, due to the competition with the channel's natural recovery kinetics.

  • Differentiation: Compared to arylsulfonamides (e.g., GX-936), acylsulfonamides like GX-585 often exhibit distinct physicochemical properties (LogP, pKa) that may offer superior metabolic stability or tissue distribution, despite binding the same general domain.

References

  • Ahuja, S., et al. (2015).[2] Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science.[1] Link[1]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models.[2] ACS Medicinal Chemistry Letters.[3] Link

  • Chernov-Rogan, T., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors.[7] Proceedings of the National Academy of Sciences (PNAS). Link

  • McKerrall, S. J., et al. (2019). Structure- and Ligand-Based Design of NaV1.7 Selective Acylsulfonamide Inhibitors. Journal of Medicinal Chemistry. Link

  • Shields, S. D., et al. (2018). Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors.[2] Journal of Neuroscience. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Preparation of GX-585 Stock Solutions for Nav1.7 Inhibition Studies

Executive Summary & Scientific Rationale GX-585 is a selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7 (Scn9a) , a critical target in nociception and chronic pain management. Unlike non-select...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

GX-585 is a selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7 (Scn9a) , a critical target in nociception and chronic pain management. Unlike non-selective blockers (e.g., lidocaine), GX-585 targets the specific isoform predominantly expressed in peripheral sensory neurons (dorsal root ganglia), making it a high-value tool compound for studying pain signaling without central nervous system side effects.

The preparation of GX-585 stock solutions requires strict adherence to physicochemical principles due to the compound's high lipophilicity and tendency to precipitate in aqueous environments. Improper solvation leads to "silent" experimental errors—where the effective concentration in the assay is significantly lower than calculated—resulting in false negatives in patch-clamp or calcium imaging assays.

This protocol standardizes the solubilization, storage, and handling of GX-585 to ensure maximum bioactivity and reproducibility.

Mechanistic Context: Nav1.7 Signaling

To understand the importance of precise dosing, one must visualize the pathway GX-585 inhibits. Nav1.7 acts as a "threshold channel," amplifying sub-threshold depolarizations to trigger Action Potentials (APs) in nociceptors.

Figure 1: Nav1.7 Nociceptive Signaling Pathway

The following diagram illustrates the critical node where GX-585 intervenes to prevent pain signal transmission.

Nav17_Pathway Stimulus Noxious Stimulus (Heat/Mechanical) Transduction Transduction (TRP Channels) Stimulus->Transduction Depolarization Sub-threshold Depolarization Transduction->Depolarization Nav17 Nav1.7 Activation (Amplification) Depolarization->Nav17 Activates Threshold Threshold Reached (-40 mV) Nav17->Threshold Amplifies Voltage AP Action Potential Generation (Nav1.8/1.9) Threshold->AP Pain Pain Signal to CNS AP->Pain GX585 GX-585 (Inhibitor) GX585->Nav17 BLOCKS

Caption: GX-585 inhibits the amplification phase of the nociceptor action potential, effectively raising the threshold for pain signaling without blocking propagation in other tissues.

Materials & Reagents

Critical Reagent Quality

The choice of solvent is non-negotiable. GX-585, like many arylsulfonamide-class Nav1.7 inhibitors, is hydrophobic.

ComponentGrade/SpecificationRationale
GX-585 >98% Purity (HPLC)Impurities can alter solubility limits and cause off-target effects.
DMSO Anhydrous, ≥99.9% (Cell Culture Grade)Water content >0.1% in DMSO can induce micro-precipitation of the stock over time.
Vials Amber Glass (Borosilicate)Protects from light degradation; prevents plasticizer leaching common with standard polypropylene tubes.
Nitrogen/Argon Inert GasUsed to overlay stock solutions to prevent oxidation and moisture absorption.

Protocol: Preparation of Master Stock (10 mM)

Safety Note: GX-585 is a potent bioactive compound. Perform all weighing and handling inside a chemical fume hood wearing nitrile gloves and eye protection.

Step 1: Calculation & Weighing

Do not rely on the nominal weight on the vendor's vial. Always weigh the compound.

  • Formula:

    
    
    
  • Note: Refer to the specific Certificate of Analysis (CoA) for the exact Molecular Weight (MW) of your batch, as salt forms (e.g., sodium salt vs. free acid) significantly alter MW.

Step 2: Solubilization (The "Wetting" Technique)
  • Place the weighed GX-585 powder into a sterile amber glass vial.

  • Add 50% of the calculated anhydrous DMSO volume.

  • Vortex vigorously for 30 seconds.

  • Add the remaining 50% of DMSO.

  • Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

Step 3: Aliquoting & Storage

Freeze-thaw cycles are the enemy of compound stability.

  • Divide the Master Stock into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene PCR tubes or amber microcentrifuge tubes.

  • Optional but Recommended: Overlay with inert gas (Nitrogen) before closing.

  • Store at -80°C.

    • Stability:[1] >6 months at -80°C; <1 month at -20°C.

Experimental Workflow: Dilution & Application

Directly adding 100% DMSO stock to a cell culture or assay buffer will cause immediate precipitation (the "crash" effect) due to the local high concentration of solvent.

Figure 2: Serial Dilution Workflow

Visualizing the Intermediate Dilution Step (IDS) to prevent solubility shock.

Dilution_Workflow cluster_warning CRITICAL CONTROL Stock Master Stock (10 mM in DMSO) Intermed Intermediate Stock (100 µM) Solvent: Assay Buffer + 1% DMSO Stock->Intermed 1:100 Dilution (Vortex Immediately) Working Working Solution (10 nM - 1 µM) Final DMSO < 0.1% Intermed->Working Serial Dilution in Buffer Assay Cell Assay (Patch Clamp / Calcium) Working->Assay Apply to Cells

Caption: The Intermediate Stock step ensures the compound is dispersed in a carrier-compatible matrix before final dilution, preventing precipitation on cell membranes.

Detailed Dilution Protocol
  • Thaw the 10 mM stock aliquot at Room Temperature (RT). Do not heat.

  • Vortex immediately upon thawing to ensure homogeneity.

  • Intermediate Dilution (100x):

    • Prepare an intermediate tube with assay buffer (e.g., HBSS or Ringer's Solution).

    • Slowly add the DMSO stock to the buffer while vortexing.

    • Target: 100 µM concentration (1% DMSO).

  • Final Working Solution:

    • Dilute the intermediate stock into the final assay volume.

    • Ensure final DMSO concentration is ≤ 0.1% to avoid solvent artifacts on channel gating.

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Precipitate visible upon thawingMoisture ingress or saturationSonicate for 5 mins. If precipitate remains, discard. Ensure DMSO was anhydrous.
Inconsistent IC50 dataAdsorption to plasticsUse low-binding plasticware or glass-coated plates. GX-585 is lipophilic and sticks to standard polystyrene.
Cell toxicity in vehicle controlHigh DMSO %Ensure final DMSO is <0.1%. Include a "Vehicle Only" control in every run.

Advanced Application: In Vivo Formulation

Note: For animal studies (e.g., rodent pain models), DMSO is often too toxic for high-volume dosing.

Based on validated methodologies for this compound class (Minett et al., 2015), use the following suspension vehicle for oral gavage or IP injection:

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in water.

  • Method: Add GX-585 stock to Tween 80 first (wetting), then slowly add Methylcellulose solution while stirring/sonicating to form a stable suspension.

References

  • Minett, M. S., et al. (2015). "Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors." Cell Reports.

    • Significance: Establishes the efficacy of GX-585 in blocking Nav1.
  • Gaylord Chemical Company. (2007). "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102.

    • Significance: Authoritative guide on DMSO solvent properties, hygroscopy, and chemical comp
  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.

    • Significance: Fundamental text explaining the "solubility crash" phenomenon in lipophilic compound dilutions.

Sources

Application

Application Note: Guidelines for the Preparation of GX-585 Solutions for In Vitro Cellular and Biochemical Assays

Introduction: The Critical Role of Solubilization in Assay Performance GX-585 is a novel small-molecule modulator with significant potential in drug discovery research. As with many potent, specific, and often lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubilization in Assay Performance

GX-585 is a novel small-molecule modulator with significant potential in drug discovery research. As with many potent, specific, and often lipophilic drug candidates, its efficacy and the reproducibility of experimental results are fundamentally dependent on proper handling and preparation.[1] Aggregation or precipitation of a test compound due to poor solubility is a primary source of artifacts, leading to underestimated potency and inconsistent data.[1]

This document provides a comprehensive guide and detailed protocols for the optimal solubilization of GX-585 for use in a wide range of in vitro assays. The methodologies described herein are designed to ensure the compound remains in a monomeric, active state, thereby guaranteeing the highest data quality and integrity. As a Senior Application Scientist, this guide synthesizes established physicochemical principles with field-proven best practices to empower researchers to generate reliable and reproducible results.

Physicochemical Profile of GX-585

Understanding the inherent properties of GX-585 is the first step in developing a robust solubilization strategy. GX-585 is a hydrophobic organic molecule, a characteristic common to many modern screening compounds, which dictates its solubility profile.[1]

PropertyValue (Typical)Implication for Handling
Molecular Weight 450-550 g/mol Standard for small molecules; allows for easy molarity calculations.
Appearance White to off-white lyophilized powderMay appear as a thin film or small pellet in the vial.[2]
Aqueous Solubility <1 µg/mLEssentially insoluble in aqueous buffers (e.g., PBS, saline) alone.[3]
pKa (Not Applicable)Assumed to be a neutral compound without readily ionizable groups.
LogP > 3.0High lipophilicity indicates a strong preference for organic solvents over water.

Solvent Selection and Stock Solution Preparation

The primary goal is to prepare a high-concentration, stable stock solution that can be serially diluted to the final working concentration for the assay. Given its physicochemical profile, an organic solvent is required.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of non-polar compounds for biological assays.[1][4] Its strong solubilizing power and miscibility with aqueous media make it ideal for this purpose.

Causality: The amphipathic nature of DMSO allows it to effectively disrupt the crystal lattice of solid GX-585 while also being miscible with the aqueous environment of the final assay buffer, albeit with limitations.

Best Practice: Always use anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and may promote degradation over time.[4][5] It is recommended to use a fresh, unopened bottle or to aliquot a larger bottle into smaller, single-use volumes under an inert gas (e.g., argon).

Protocol: Preparation of a 10 mM GX-585 Master Stock Solution in DMSO

This protocol describes the preparation of a concentrated master stock, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • GX-585 powder (e.g., 1 mg vial)

  • Anhydrous, biotechnology-grade DMSO (e.g., Sigma-Aldrich Cat# D2650)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated precision balance (if starting from bulk powder)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-equilibration: Allow the vial of GX-585 and the DMSO to come to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound or into the solvent.

  • Calculation: Determine the volume of DMSO required. For example, to make a 10 mM stock from 1 mg of GX-585 with a molecular weight of 500 g/mol :

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 500 g/mol )) * 1,000,000 µL/L = 200 µL

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial containing the GX-585 powder. Even if the vial appears empty, the compound is often present as a thin film.[2]

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Verification & Aid: Visually inspect the solution against a light source for any undissolved particulates. If the solution is not clear, sonicate in a water bath for 5-10 minutes.[2][5] Gentle warming (up to 37°C) can also be applied briefly if necessary, but avoid excessive heat which could degrade the compound.[2]

  • Aliquoting & Storage: Once fully dissolved, dispense the stock solution into small-volume, single-use aliquots in low-binding tubes. Store aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[5]

Experimental Workflow and Preparation of Working Solutions

Properly diluting the master stock into the final aqueous assay medium is a critical step where precipitation often occurs. The key is to never dilute the high-concentration DMSO stock directly into the final buffer in a single, large step.[4]

G E E F F E->F On day of experiment

Protocol: Serial Dilution for Cell-Based Assays

This protocol is designed to minimize the final DMSO concentration in the culture medium, typically to ≤0.1%, to prevent solvent-induced cytotoxicity or off-target effects.[4][6]

  • Thaw Stock: Thaw a single aliquot of the 10 mM GX-585 master stock at room temperature.

  • Intermediate Dilution (in DMSO): Perform serial dilutions in 100% DMSO to create intermediate stocks. For example, to achieve a final assay concentration of 10 µM from a 10 mM stock with a 1:1000 final dilution (0.1% DMSO), no intermediate step is needed. To achieve 1 µM, you would first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution (into Aqueous Medium): Add the final volume of the appropriate DMSO stock to your pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM working solution.

  • Mix Immediately: As soon as the DMSO stock is added to the aqueous medium, vortex the solution immediately and vigorously for 15-30 seconds. This rapid mixing is crucial to prevent the compound from precipitating out of solution as it crosses the "miscibility gap".[2][4]

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay medium. This is essential to differentiate the effects of the compound from the effects of the solvent itself.[6][7]

Assay-Specific Solvent Considerations

The optimal solvent strategy can depend on the nature of the in vitro assay. The following decision guide helps navigate this choice.

G A Start: Define Assay Type B Cell-Based Assay (e.g., Viability, Signaling) A->B C Biochemical Assay (e.g., Enzyme Kinetics, Binding) A->C D Is final DMSO conc. >0.5% required? B->D I Does the assay contain detergents (e.g., Triton X-100)? C->I E No D->E No F Yes D->F Yes G Proceed with DMSO Stock. Maintain final DMSO <0.5%, ideally <0.1%[6][7] E->G H High DMSO may be toxic. Consider alternative solvents (e.g., Ethanol) or formulation with cyclodextrins.[7] Extensive validation required. F->H J Yes I->J Yes K No I->K No L Detergent will aid solubility. Proceed with standard DMSO stock protocol.[8] J->L M Precipitation risk is higher. Use lowest possible final DMSO %. Check for turbidity before use. K->M

  • Cell-Based Assays: The primary constraint is cellular health. Most cell lines can tolerate DMSO up to 0.5%, but some sensitive primary cells or specific pathways may be affected at concentrations as low as 0.1%.[6][7] It is imperative to run vehicle controls and test for solvent toxicity.

  • Biochemical Assays: These assays are often more tolerant of solvents. However, high concentrations of DMSO can still denature proteins or directly inhibit enzyme activity. If the assay buffer contains detergents like Triton X-100 or Tween-20, they can help maintain the solubility of hydrophobic compounds.[8]

Troubleshooting and Validation

  • Problem: Compound precipitates upon dilution in aqueous buffer.

    • Solution 1: Ensure you are vortexing immediately and vigorously upon dilution.[2]

    • Solution 2: Decrease the magnitude of the dilution step. Instead of a 1:1000 dilution, try a 1:100 dilution from a more dilute intermediate DMSO stock.[4]

    • Solution 3: Briefly sonicate the final aqueous solution before adding it to the assay plate.[8]

  • Problem: Inconsistent results between experiments.

    • Solution 1: Ensure you are using single-use aliquots to avoid freeze-thaw cycles.[5]

    • Solution 2: Visually inspect your final working solution for any signs of precipitation (Tyndall effect) before each use.

    • Solution 3: Confirm the purity and dryness of your DMSO. Contaminated solvent is a common source of problems.[5]

By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently prepare GX-585 solutions that yield accurate, reproducible, and meaningful data in their in vitro studies.

References

  • Kirepanova, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved February 21, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved February 21, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Petrov, V. G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved February 21, 2026, from [Link]

  • Tjørnelund, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved February 21, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. Retrieved February 21, 2026, from [Link]

  • Tjoernelund, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved February 21, 2026, from [Link]

  • The, T. F., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences. Retrieved February 21, 2026, from [Link]

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide to In Vivo Administration of GX-585

Introduction: The Significance of Selective NaV1.7 Inhibition and the Role of GX-585 Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in pain s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selective NaV1.7 Inhibition and the Role of GX-585

Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in pain signaling is genetically validated in humans, where loss-of-function mutations lead to a congenital insensitivity to pain. GX-585 is a potent and selective inhibitor of Nav1.7, belonging to the acylsulfonamide class of molecules.[1][2] Its selectivity for Nav1.7 over other sodium channel isoforms minimizes the potential for off-target effects, making it a valuable tool for preclinical pain research.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of GX-585 in rodent models, with a focus on ensuring experimental reproducibility and scientific rigor.

Pharmacological Profile of GX-585: Key Considerations for In Vivo Studies

Understanding the pharmacokinetic and pharmacodynamic properties of GX-585 is crucial for designing effective in vivo experiments.

ParameterValue/DescriptionSource
Mechanism of Action Selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2]
Chemical Class Acylsulfonamide[2]
Primary In Vivo Model Rodent models of acute, inflammatory, and neuropathic pain.[1][4]
Reported Efficacy Reverses established hypersensitivity in pain models.[1][4]
Time to Maximum Plasma Concentration (Tmax) Approximately 1 hour post-oral administration in mice.[4]

Selecting the Optimal Administration Route: A Decision Framework

The choice of administration route is a critical decision that influences the bioavailability, onset of action, and duration of effect of a compound.[5][6][7] While GX-585 has been effectively administered orally, other routes may be considered depending on the experimental objectives.

RouteSelection cluster_considerations Experimental Considerations Objective Primary Experimental Objective Oral Oral (PO) - Mimics clinical route - Subject to first-pass metabolism Objective->Oral Chronic efficacy studies PK_Profile Desired Pharmacokinetic Profile (e.g., rapid onset, sustained exposure) IV Intravenous (IV) - 100% bioavailability - Precise dose control PK_Profile->IV Acute target engagement SC Subcutaneous (SC) - Slower, more sustained absorption - Suitable for suspensions PK_Profile->SC Sustained release studies Compound_Properties Compound Physicochemical Properties (e.g., solubility, stability) Compound_Properties->Oral Good oral bioavailability IP Intraperitoneal (IP) - Bypasses first-pass effect - Rapid absorption Compound_Properties->IP Poor oral bioavailability but soluble in vehicle OralGavageWorkflow cluster_prep Preparation cluster_dosing Dosing Procedure A Prepare Vehicle: 0.5% Methylcellulose 0.2% Tween 80 C Formulate GX-585 Suspension A->C B Weigh GX-585 B->C D Restrain Mouse C->D E Insert Gavage Needle D->E F Administer Suspension (10 ml/kg) E->F G Monitor Animal F->G

Caption: Step-by-step workflow for oral gavage administration of GX-585.

Alternative Administration Routes: Protocols and Considerations

While oral gavage is the most cited method for GX-585, other parenteral routes may be necessary for specific experimental designs. [5]

I. Intraperitoneal (IP) Injection

IP injections offer rapid absorption and bypass first-pass metabolism. [5]

  • Vehicle Selection: A soluble formulation is preferred for IP injections to avoid peritoneal irritation. If a suspension must be used, ensure it is well-dispersed.

  • Procedure:

    • Restrain the mouse and tilt it slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate to ensure no blood or urine is drawn back.

    • Inject the formulation slowly.

II. Subcutaneous (SC) Injection

SC injections provide a slower and more sustained release of the compound. [3][7]

  • Vehicle Selection: Suspensions are generally well-tolerated for SC administration.

  • Procedure:

    • Lift a tent of skin over the back or flank.

    • Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.

    • Aspirate to check for blood vessel entry.

    • Inject the formulation, creating a small bleb under the skin.

Post-Administration and Data Collection

For pharmacokinetic studies, blood samples are typically collected at various time points post-administration. For pharmacodynamic or efficacy studies, behavioral testing should be timed to coincide with the Tmax of the compound. For GX-585, behavioral testing is recommended to commence 1 hour after oral dosing. [4]

References

  • McDonnell, A., et al. (2018). Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors. Cell Reports, 22(13), 3436-3449.
  • Zakrzewska, J. M., et al. (2020). Inhibition of NaV1.7: the possibility of ideal analgesics. British Journal of Anaesthesia, 125(1), e129-e143.
  • European Pharmaceutical Review. (2024). Delivery systems for biologics.
  • Focken, T., et al. (2021). Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry, 64(13), 8758-8782.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • ONdrugDelivery. (2020). INTRANASAL DELIVERY OF BIOLOGIC THERAPEUTICS AND VACCINES.
  • Acta facultatis medicae Naissensis. (2022). Formulation of Biologics for Alternative Routes of Administration: Current Problems and Perspectives.
  • SlideShare. (n.d.).
  • GOV.UK. (2023).
  • BioPharma Services Inc. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • Avivia BV. (n.d.).
  • MDPI. (2020). Oral Delivery of Biologics via the Intestine.
  • ResearchGate. (2023). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466)
  • ResearchGate. (2023). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors.

Sources

Application

Introduction: The Critical Role of Cell Viability Assays in Research

An Application Guide: Experimental Design and Protocols for Cell Viability Assessment Using the Mitochondrial Complex I Inhibitor GX-585 Cell-based assays are fundamental to modern drug discovery and toxicology, providin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Experimental Design and Protocols for Cell Viability Assessment Using the Mitochondrial Complex I Inhibitor GX-585

Cell-based assays are fundamental to modern drug discovery and toxicology, providing crucial insights into a compound's efficacy and potential toxicity.[1][2][3][4] These assays serve as a primary method for quantifying cellular responses to chemical agents, genetic modifications, or other experimental conditions.[4][5] A key parameter in this assessment is cell viability, which reflects the overall health of a cell population.[5] Assays that measure viability typically rely on universal indicators of cellular function, such as metabolic activity, ATP production, and membrane integrity.[5][6]

This guide introduces GX-585 , a potent and cell-permeable inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). As a well-characterized tool compound, GX-585 serves as an ideal positive control for establishing and validating cell viability assays that are dependent on cellular metabolism. By directly disrupting the mitochondrial electron transport chain, GX-585 provides a robust and reproducible method for inducing cell death, allowing researchers to optimize assay parameters, confirm assay sensitivity, and ensure data integrity.

This document provides a comprehensive overview of the mechanism of GX-585, guidance on selecting appropriate viability assays, and detailed, field-proven protocols for determining its cytotoxic effects.

Part 1: The Scientific Foundation - Mechanism of Action of GX-585

To effectively use GX-585 as a tool compound, it is essential to understand its molecular mechanism. GX-585 targets Complex I, the first and largest enzyme in the mitochondrial electron transport chain (ETC).

Causality of Action: The primary function of the ETC is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP, the cell's main energy currency.[7] Viable, metabolically active cells maintain a high rate of this process. GX-585-mediated inhibition of Complex I blocks the transfer of electrons from NADH to ubiquinone, which has several immediate consequences:

  • Inhibition of Oxidative Phosphorylation: The electron flow is halted, leading to a rapid decrease in ATP synthesis.[7]

  • Depletion of Reducing Equivalents: The pool of NAD(P)H, which is essential for many cellular reductive processes, increases as its oxidation is blocked. This pool of reducing equivalents is what drives the chemical reactions in many common viability assays.

  • Decreased Metabolic Activity: The overall metabolic rate of the cell diminishes, as measured by assays that rely on the reduction of indicator dyes like MTT or resazurin.[8]

This direct and potent impact on cellular energy metabolism makes GX-585 an excellent compound for assessing the performance of viability assays.

NADH NADH Pool (High in Healthy Cells) ComplexI Mitochondrial Complex I NADH->ComplexI e- donor Metabolic_Assays Metabolic Activity Readout (e.g., Resazurin, MTT reduction) NADH->Metabolic_Assays drives signal ETC Electron Transport Chain (Complexes II-IV) ComplexI->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP Production (Cellular Energy) ATP_Synthase->ATP GX585 GX-585 GX585->ComplexI INHIBITS

Caption: Mechanism of GX-585 action on the mitochondrial electron transport chain.

Part 2: Selecting the Optimal Cell Viability Assay

The choice of assay is critical and depends on the specific biological question. When studying a mitochondrial inhibitor like GX-585, several types of assays are suitable, each with distinct principles. The table below summarizes the most common methods.

Assay Type Principle Measures Advantages Considerations
Tetrazolium (MTT, XTT) Enzymatic reduction of a yellow tetrazolium salt to a colored formazan product.[9]NAD(P)H-dependent oxidoreductase activity.[10]Cost-effective, well-established.Requires a solubilization step for the formazan crystals; can be toxic.[10]
Resazurin (alamarBlue) Reduction of non-fluorescent blue resazurin to highly fluorescent pink resorufin.[8][11][12]Global metabolic activity of viable cells.[13][14]Highly sensitive, non-toxic (allows for kinetic studies), simple "add-and-read" protocol.[12][14]Signal can be sensitive to changes in culture medium pH.
ATP-Based (CellTiter-Glo) Uses luciferase to catalyze light production from ATP released from lysed cells.[7][15]Intracellular ATP levels, a direct marker of metabolically active cells.[7][16][17]Extremely sensitive, rapid (data in ~10 mins), suitable for HTS.[18]Lytic assay (endpoint only); more expensive than colorimetric methods.[18]

Rationale for Use with GX-585: All three assay types are well-suited for measuring the effects of GX-585. Since GX-585 inhibits the electron transport chain, a direct and dose-dependent decrease in the signals from MTT, Resazurin, and ATP-based assays is expected, making it an excellent compound for cross-validating these methods. For the detailed protocols below, we will focus on the Resazurin assay due to its high sensitivity, simple workflow, and non-destructive nature.[14]

Part 3: Detailed Protocols for Assay Development and Execution

Rigorous assay development is the foundation of reproducible results.[1] The following protocols provide a step-by-step guide to optimize and run a cell viability assay using GX-585 as a test compound.

Protocol 3.1: Initial Assay Optimization - Cell Seeding Density

Expert Rationale: Before testing any compound, it is critical to determine the optimal cell seeding density. This ensures that the cell number is in the linear range of the assay, where the signal is directly proportional to the number of viable cells. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and signal saturation.[19]

start Start: Prepare Cell Suspension step1 Plate Serial Dilution of Cells in 96-well plate start->step1 step2 Incubate for 24h (Allow Adhesion) step1->step2 step3 Add Resazurin Reagent to each well step2->step3 step4 Incubate for 1-4h at 37°C step3->step4 step5 Measure Fluorescence (Ex: 560nm, Em: 590nm) step4->step5 end Analyze Data: Plot Signal vs. Cell Number step5->end

Caption: Workflow for optimizing cell seeding density.

Step-by-Step Methodology:

  • Prepare Cell Suspension: Harvest cells that are in the logarithmic growth phase and create a single-cell suspension in your complete culture medium.[19]

  • Perform Serial Dilutions: In a 96-well, clear-bottom, black-walled plate (for fluorescence), create a two-fold serial dilution of cells. Start with a high density (e.g., 80,000 cells/well) and dilute down to a low density (e.g., ~150 cells/well). Plate 100 µL per well.

    • Self-Validation Check: Include several wells with medium only to serve as a background control.[14] To mitigate "edge effects," consider filling the perimeter wells with sterile PBS or medium and not using them for experimental data.[19]

  • Incubate: Allow cells to adhere and recover by incubating the plate for 24 hours at 37°C, 5% CO₂.

  • Add Resazurin Reagent: Prepare the resazurin working solution according to the manufacturer's instructions. Add 10 µL of the reagent to each well (for a final volume of 110 µL).[14]

  • Incubate for Signal Development: Return the plate to the incubator for 1-4 hours. The optimal time will vary by cell type and metabolic rate.[12]

  • Measure Signal: Read the fluorescence on a microplate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 590-620 nm.[12]

  • Analyze Data: Subtract the average background fluorescence from all wells. Plot the background-corrected fluorescence units (RFU) against the number of cells seeded. Identify the linear portion of the curve and select a seeding density within this range for future experiments (typically at ~80% of the maximum linear signal).

Protocol 3.2: Determining the IC₅₀ of GX-585

Expert Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. This protocol uses a serial dilution of GX-585 to generate a dose-response curve, from which the IC₅₀ can be calculated. It is crucial to include proper controls for accurate data normalization.

start Start: Seed Cells at Optimal Density step1 Prepare Serial Dilution of GX-585 start->step1 step2 Add GX-585 Dilutions to Cells (24-72h) step1->step2 step3 Add Resazurin Reagent to each well step2->step3 step4 Incubate for 1-4h at 37°C step3->step4 step5 Measure Fluorescence (Ex: 560nm, Em: 590nm) step4->step5 end Analyze: Normalize Data & Calculate IC50 step5->end

Sources

Method

Application Notes and Protocols: Determining Optimal Incubation Times for the NaV1.7 Inhibitor GX-585 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Understanding GX-585 and the Importance of Incubation Time GX-585 is a potent and selective sma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding GX-585 and the Importance of Incubation Time

GX-585 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a key mediator of pain signaling, and its inhibitors are of significant interest in the development of novel analgesics.[3] In the context of in vitro cell-based assays, the incubation time of GX-585 is a critical parameter that can profoundly influence experimental outcomes. An incubation period that is too short may not allow for sufficient target engagement and downstream signaling modulation, while an overly long incubation can lead to secondary effects, cytotoxicity, or drug degradation, thereby confounding data interpretation.

The optimal incubation time is not a fixed value but is dependent on several factors, including the specific cell line, the experimental endpoint, and the concentration of GX-585 being used.[4] Therefore, empirical determination of the ideal incubation period is essential for generating robust and reproducible data.[5] This guide provides a framework for systematically determining the optimal incubation time for GX-585 in your specific cell culture system.

Key Considerations for Determining GX-585 Incubation Time

Before proceeding with experimental protocols, it is crucial to understand the underlying principles that govern the interaction of GX-585 with cultured cells.

  • Target Engagement and Downstream Effects: GX-585 acts on an ion channel, which typically translates to rapid cellular responses. However, the downstream consequences of NaV1.7 inhibition, such as changes in gene expression or cell viability, may require longer incubation periods to become apparent.

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities and response rates to small molecule inhibitors.[6] This can be due to differences in NaV1.7 expression levels, metabolic rates, and the presence of compensatory signaling pathways.

  • Assay-Specific Windows: The optimal incubation time is intrinsically linked to the biological question being asked. For instance, assays measuring rapid signaling events will necessitate shorter incubation times compared to those assessing long-term cellular fates like apoptosis or proliferation.[4][6]

  • Compound Stability and Media Refreshment: For extended incubation periods (e.g., beyond 72 hours), the stability of GX-585 in culture media and the depletion of nutrients should be considered.[4] In such cases, refreshing the media with a fresh solution of GX-585 may be necessary to maintain a consistent concentration.

Experimental Workflow for Optimizing Incubation Time

A systematic time-course experiment is the most effective method for determining the optimal incubation time for GX-585. The following workflow provides a general framework that can be adapted to specific experimental needs.

G cluster_0 Phase 1: Initial Range-Finding cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation A Select Cell Line and Assay B Choose a Fixed, Biologically Active Concentration of GX-585 A->B C Perform a Broad Time-Course Experiment (e.g., 0.5, 2, 6, 12, 24, 48 hours) B->C D Analyze Data to Identify a Time Window of Interest C->D E Design a Narrower Time-Course Experiment (e.g., 8, 10, 12, 14, 16 hours) D->E Refine Time Points F Validate with Multiple Concentrations of GX-585 E->F G Determine Optimal Incubation Time F->G H Confirm with a Secondary Assay G->H Validate Findings I Assess Potential Cytotoxicity at Optimal Incubation Time H->I

Caption: A three-phase workflow for the systematic optimization of GX-585 incubation time.

Recommended Incubation Time Ranges for Common Assays

The following table provides starting recommendations for GX-585 incubation times for various common cell-based assays. It is imperative to note that these are general guidelines and should be optimized for your specific experimental system.

Assay TypeRecommended Starting Time Points for OptimizationRationale
Ion Flux Assays 15 min, 30 min, 1 hr, 2 hrMeasures direct and rapid effects on ion channel activity.
Western Blotting (Phospho-proteins) 30 min, 1 hr, 2 hr, 4 hr, 8 hrTo capture transient changes in signaling pathway activation.
Western Blotting (Total Protein) 6 hr, 12 hr, 24 hr, 48 hrTo detect changes in protein expression that require transcription and translation.
Gene Expression (qPCR/RNA-seq) 4 hr, 8 hr, 16 hr, 24 hrTo allow for sufficient time for transcriptional changes to occur.
Cell Viability/Proliferation Assays 24 hr, 48 hr, 72 hrThese assays measure longer-term cellular outcomes.
Apoptosis Assays 12 hr, 24 hr, 48 hr, 72 hrApoptosis is a programmed process that unfolds over several hours to days.
Functional Assays (e.g., Neurite Outgrowth) 48 hr, 72 hr, 96 hrPhenotypic changes often require extended incubation periods to manifest.

Detailed Protocols

Protocol 1: Time-Course Experiment for Determining IC50 in a Cell Viability Assay

This protocol outlines the steps to determine the optimal incubation time for assessing the effect of GX-585 on cell viability using a standard MTT or resazurin-based assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of GX-585 in your cell culture medium. It is advisable to include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the overnight culture medium and add the GX-585 dilutions to the appropriate wells.

  • Time-Point Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At each designated time point, add the viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation with the viability reagent, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: For each time point, normalize the data to the vehicle control and plot the dose-response curves. The optimal incubation time will be the one that yields a robust and reproducible IC50 value with a good dynamic range.

Protocol 2: Time-Course Experiment for Assessing Target Engagement via Western Blotting

This protocol describes how to determine the optimal incubation time for observing changes in the phosphorylation status or expression of a protein downstream of NaV1.7 signaling.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed, effective concentration of GX-585 for a series of time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each time point on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for your protein of interest (and its phosphorylated form, if applicable), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). The optimal incubation time is the point at which the desired change in protein expression or phosphorylation is most significant and consistent.

Troubleshooting and Further Considerations

  • High Variance Between Replicates: This can be due to inconsistent cell seeding, edge effects in the microplate, or issues with compound solubility. Ensure homogenous cell suspensions and consider not using the outer wells of the plate.

  • No Observed Effect: If GX-585 does not produce the expected effect, consider increasing the concentration or extending the incubation time. It is also possible that the chosen cell line is not sensitive to NaV1.7 inhibition.

  • Cytotoxicity in Control Wells: At later time points, high cell density can lead to nutrient depletion and cell death in the control wells. Optimizing the initial cell seeding density is crucial to avoid this.

By following these guidelines and protocols, researchers can confidently establish the optimal incubation time for GX-585 in their specific cell culture models, leading to more accurate and reliable experimental results.

References

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Payandeh, J., et al. (2020). Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors. eNeuro, 7(5). Retrieved from [Link]

  • Brouwer, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5658. Retrieved from [Link]

  • Chatterjee, A. (2025, December 29). For fast acting drug what should be the incubation time of drug with cancer and immune cell for performing phagocytosis assay?. ResearchGate. Retrieved from [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the incubation time (from 10 min to 60 min). The SOD.... Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of approach. (Top) Experimental design. Cultured cells in.... Retrieved from [Link]

  • Sheng, C. (2014). The evolving biology of small molecules: controlling cell fate and identity. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1650), 20130396. Retrieved from [Link]

  • Li, Y., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology, 10, 843869. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure A7. The results of the optimization studies. The incubation time.... Retrieved from [Link]

  • nanoComposix. (n.d.). Experiment #4 - Optimize Antibody Incubation Time. Retrieved from [Link]

  • ENHERTU®. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Clarke, D. C., et al. (2006). A Rate Equation Approach to Elucidate the Kinetics and Robustness of the TGF-β Pathway. Biophysical Journal, 91(4), 1244–1257. Retrieved from [Link]

  • Celldex Therapeutics. (2023, May 31). Celldex Announces First Patient Dosed in Phase 1 Study of CDX-585 in Patients with Advanced Malignancies. Retrieved from [Link]

  • ResearchGate. (2023, March). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. Retrieved from [Link]

  • bioRxiv. (n.d.). CryoEM reveals unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI?. Retrieved from [Link]

  • Peet's Coffee. (n.d.). The Original Craft Coffee Since 1966. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Handling and Storage of GX-585, a Novel NaV1.7 Inhibitor

Abstract This document provides a comprehensive guide to the proper handling, storage, and stability assessment of GX-585, a sulfonamide-based selective inhibitor of the NaV1.7 voltage-gated sodium channel. As a potent c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and stability assessment of GX-585, a sulfonamide-based selective inhibitor of the NaV1.7 voltage-gated sodium channel. As a potent compound intended for neurological research, maintaining the integrity and purity of GX-585 is paramount for generating reproducible and reliable experimental data. This guide synthesizes insights from the known chemical liabilities of the sulfonamide class with established best practices for the management of preclinical drug candidates. We present detailed protocols for short- and long-term storage, handling of both solid and formulated material, and a framework for conducting forced degradation studies to understand the intrinsic stability of the molecule. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the consistent quality and performance of GX-585 in a laboratory setting.

Introduction to GX-585: A Targeted Analgesic Candidate

GX-585 is a sulfonamide analog that has demonstrated analgesic activity through the selective inhibition of the NaV1.7 sodium channel.[1] This channel is a genetically validated target for pain, as loss-of-function mutations lead to a congenital insensitivity to pain, while gain-of-function mutations result in severe pain disorders.[2] The therapeutic potential of NaV1.7 inhibitors like GX-585 lies in their ability to specifically block pain signals at the peripheral nervous system, potentially offering a more targeted approach with fewer side effects than existing analgesics.[2][3]

Given its potency and investigational nature, strict adherence to handling and storage protocols is critical. The sulfonamide functional group, while common in pharmaceuticals, is susceptible to specific degradation pathways, including hydrolysis, oxidation, and photolysis.[1][4] This application note serves as an essential resource for ensuring the chemical stability and, consequently, the biological activity of GX-585 throughout its experimental lifecycle.

Physicochemical Properties and Inferred Stability Profile

While comprehensive proprietary data on GX-585 is not publicly available, its classification as a sulfonamide analog allows for the inference of key physicochemical properties relevant to its stability. These properties dictate the optimal conditions for handling and storage.

Table 1: Inferred Physicochemical and Stability Characteristics of GX-585

ParameterInferred Value/CharacteristicImplication for Handling and Storage
Chemical Class Aryl SulfonamideSusceptible to hydrolysis (acid-catalyzed), oxidation, and photodegradation.[1][4]
Physical Form White to off-white crystalline solidStandard solid-state handling procedures apply. Monitor for changes in color or appearance.
Aqueous Solubility Predicted to be lowMay require co-solvents or formulation for aqueous-based assays.
pKa Expected acidic proton on sulfonamide nitrogenSolubility and hydrolytic stability are pH-dependent. Anionic form at higher pH is generally more stable.[1]
LogP Predicted to be moderate to highIndicates lipophilicity; may influence choice of formulation excipients.
Hygroscopicity Unknown, assumed to be lowPrudent to protect from atmospheric moisture to prevent potential hydrolysis and physical changes.
Light Sensitivity High potentialSulfonamides are often light-sensitive.[1] Must be protected from UV and visible light.
Thermal Stability ModerateStable at room temperature for short periods, but susceptible to degradation at elevated temperatures.[1]

General Handling and Storage Protocols

The following protocols are based on guidelines from the National Institutes of Health (NIH) and best practices for handling potent research compounds.[2][5][6]

Personal Protective Equipment (PPE)

Due to its high potency, appropriate PPE is mandatory at all times when handling GX-585.

  • Solid Compound: Wear a lab coat, safety glasses with side shields, and powder-free nitrile gloves. For weighing and aliquoting larger quantities (>100 mg), use of a certified chemical fume hood or a ventilated balance enclosure is required.

  • Compound in Solution/Suspension: Wear a lab coat, safety glasses, and nitrile gloves. All transfers should be conducted in a chemical fume hood.

Storage of Solid (Neat) GX-585

Proper storage is the most critical factor in maintaining the long-term integrity of the compound.

  • Long-Term Storage (> 1 month):

    • Temperature: Store at -20°C or below in a freezer with minimal temperature fluctuations.[7]

    • Atmosphere: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) to mitigate oxidative degradation.

    • Light: The use of amber vials is essential to protect against photodegradation.[1] Store vials in a labeled, sealed secondary container (e.g., a freezer box) to further exclude light.

    • Moisture: Store in a desiccated environment. A freezer with a frost-free cycle is not recommended due to temperature cycling which can introduce moisture. If using a standard freezer, place the secondary container in a sealed bag with a desiccant pack.

  • Short-Term Storage (< 1 month):

    • Temperature: Storage at 2-8°C is acceptable.

    • Container: A tightly sealed amber glass vial is required.

    • Desiccation: Store within a desiccator to protect from humidity.

Handling of Solid GX-585
  • Before opening, allow the container to equilibrate to room temperature for at least 30 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing and aliquoting should be performed as quickly as possible to minimize exposure to air and light.

  • After dispensing, flush the vial headspace with an inert gas (argon or nitrogen) before securely resealing.

  • Always re-verify the container label and record the date of opening.[4]

Formulation and Solution Stability

For preclinical studies, GX-585 has been formulated as a suspension in 0.5% methylcellulose with 0.2% Tween 80. The stability of the compound in this and other formulations must be considered.

Preparation of Stock Solutions
  • Solvent Selection: For analytical purposes, high-purity DMSO or ethanol are common solvents for creating high-concentration stock solutions.

  • Procedure: Prepare stock solutions in a chemical fume hood. Use volumetric flasks for accuracy. After dissolution, aliquot the stock solution into smaller-volume amber vials for single or limited use. This prevents repeated freeze-thaw cycles of the main stock, which can accelerate degradation.

  • Storage of Stock Solutions: Store DMSO or other organic stock solutions at -20°C or below . When thawing for use, allow the vial to come to room temperature before opening.

Stability in Preclinical Formulation
  • Vehicle: The 0.5% methylcellulose / 0.2% Tween 80 vehicle is a common aqueous-based suspension system.

  • Potential for Hydrolysis: As an aqueous system, the potential for hydrolysis exists. The pH of the final formulation should be measured and controlled, ideally maintained in the neutral to slightly alkaline range (pH 7-8) where sulfonamides exhibit greater stability.[1]

  • Preparation and Storage: Formulated suspensions should be prepared fresh daily for in-vivo studies. If short-term storage is required, store the suspension at 2-8°C , protected from light, for no longer than 24-48 hours. The stability within this timeframe should be empirically verified. Do not freeze aqueous suspensions.

  • Homogeneity: Ensure the suspension is thoroughly vortexed before each administration to guarantee dose uniformity.

Understanding GX-585 Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a critical step in characterizing a new chemical entity. It helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][8] The following protocol outlines a typical forced degradation study based on ICH Q1A(R2) guidelines.[4][9] The goal is to achieve 5-20% degradation of the parent compound.[4][6]

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare GX-585 Solution (e.g., 1 mg/mL in ACN:Water) Control Control Sample (Unstressed, t=0) Prep->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxid Oxidation (3% H2O2, RT) Prep->Oxid Therm Thermal (80°C, Solid & Solution) Prep->Therm Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Analyze Analyze all Samples by Stability-Indicating HPLC-UV/MS Control->Analyze Sampling Sample at Time Points (e.g., 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable Neutralize->Analyze MassBal Calculate Mass Balance & Peak Purity Analyze->MassBal

Caption: Workflow for a typical forced degradation study.

Detailed Protocol for Forced Degradation

Objective: To generate potential degradation products of GX-585 under various stress conditions to assess its intrinsic stability.

Materials:

  • GX-585 drug substance

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), 1.0M

  • Sodium hydroxide (NaOH), 1.0M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Calibrated HPLC-UV/MS system

  • Calibrated photostability chamber

  • Calibrated oven, water bath, and pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of GX-585 in a 50:50 ACN:water mixture. This will serve as the starting material for solution-state studies.

  • Unstressed Control: Dilute the stock solution to a final concentration of 0.1 mg/mL. Analyze immediately (t=0) using the stability-indicating HPLC method.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2M HCl to achieve a final concentration of 0.1 mg/mL GX-585 in 0.1M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 2, 8, 24, and 48 hours. Before analysis, neutralize each aliquot with an equivalent volume of 0.1M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2M NaOH to achieve a final concentration of 0.1 mg/mL GX-585 in 0.1M NaOH.

    • Maintain at room temperature.

    • Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent volume of 0.1M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 0.1 mg/mL GX-585 in 3% H₂O₂.[1][5]

    • Maintain at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C. Sample at 24, 48, and 72 hours.

    • Solid: Place a loosely capped vial containing ~5-10 mg of solid GX-585 in an oven at 80°C. At each time point, dissolve an appropriate amount to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation (ICH Q1B):

    • Expose both solid GX-585 and a solution (0.1 mg/mL) in chemically inert, transparent containers to a light source conforming to ICH Q1B guidelines.[10][11]

    • The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt-hours/square meter (near UV).[3][11]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • Analyze the exposed and dark control samples after the exposure period.

Potential Degradation Pathways

Based on the known chemistry of sulfonamides, the following degradation pathways are plausible for GX-585.

Degradation_Pathways cluster_products Degradation Products GX585 GX-585 (Aryl-SO2-NH-R) Prod1 Hydrolysis Product 1 Aryl-SO3H (Sulfonic Acid) GX585->Prod1 Acid/Base Hydrolysis (S-N Cleavage) Prod2 Hydrolysis Product 2 R-NH2 (Amine) GX585->Prod2 Acid/Base Hydrolysis (S-N Cleavage) Prod3 Oxidation Product N-Oxide or Ring Hydroxylation GX585->Prod3 Oxidation (H2O2) Prod4 Photolytic Product S-N Cleavage or Rearrangement GX585->Prod4 Photolysis (UV/Vis Light)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Compound Solubility for In Vitro Assays

A Note from the Senior Application Scientist: Our team received a query regarding solubility issues with a compound designated "GX-585." As this compound does not appear in public chemical databases or literature, we hav...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: Our team received a query regarding solubility issues with a compound designated "GX-585." As this compound does not appear in public chemical databases or literature, we have developed this comprehensive guide to address the broader, critical challenge of working with poorly soluble compounds in DMSO and cell culture media. The principles, protocols, and troubleshooting steps detailed here are universally applicable and will empower you to optimize the solubility and performance of your specific test article.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility challenges encountered in the lab.

Q1: My compound won't dissolve in DMSO, even at a modest concentration. What should I do?

A1: This indicates very low intrinsic solubility in DMSO. First, ensure you are using high-purity, anhydrous DMSO, as water content can significantly hinder dissolution.[1] Gentle warming (e.g., 37°C water bath) and physical agitation like vortexing or sonication can provide the energy needed to break the crystal lattice and facilitate dissolution.[2] If these methods fail, your compound may require a different or more potent organic solvent, but always consider the downstream compatibility with your cell-based assay.

Q2: My compound dissolves perfectly in 100% DMSO but crashes out immediately when I add it to my cell culture media. Why is this happening?

A2: This is a classic case of "solvent shock" or precipitation upon dilution.[3] Your compound is highly soluble in the organic solvent (DMSO) but has very poor solubility in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is rapidly diluted, the solvent polarity changes abruptly, causing the compound to exceed its aqueous solubility limit and precipitate out of the solution.[3][4]

Q3: Is it safe to heat my DMSO stock solution to get my compound to dissolve?

A3: Gentle heating is an acceptable practice, but it must be done with caution. Use a water bath set to a temperature that does not exceed 37-40°C. Overheating can degrade both your compound and the DMSO. It is critical to cool the solution to room temperature before aliquoting and storage. Note that this may create a supersaturated solution, which can be prone to precipitation upon cooling or during freeze-thaw cycles.[5]

Q4: What is the absolute maximum concentration of DMSO I can use in my cell culture experiments?

A4: There is no single universal maximum, as tolerance is highly cell-line dependent.[6] However, a widely accepted upper limit for most cell lines is 0.5% (v/v) to avoid significant cytotoxicity.[4][7] For sensitive cell lines, such as primary cells or stem cells, it is strongly recommended to keep the final DMSO concentration at or below 0.1%.[4][8] It is imperative to perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in your assay to ensure the observed effects are from your compound, not the solvent.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Preparation of High-Concentration Stock Solutions

The quality of your stock solution is the foundation of a successful experiment. A poorly prepared stock will lead to inaccurate dosing and unreliable results.

The Causality Behind the Protocol: The goal is to fully solvate the compound in a concentrated form while ensuring its stability. Using anhydrous DMSO is critical because it is hygroscopic; water absorbed from the atmosphere can lower its solvating power for hydrophobic compounds.[1][9] Physical energy input (vortexing, sonication) helps overcome the activation energy required for dissolution.[2]

  • Preparation: Work in a clean, dry environment. Use sterile, chemical-resistant tubes (e.g., glass or polypropylene).[2] Ensure your DMSO is of a high-purity, anhydrous grade.[4]

  • Calculation: Determine the mass of your compound needed. For a 10 mM stock in 1 mL:

    • Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of your compound into the tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.[2]

    • Vortex vigorously for 1-2 minutes.

    • If dissolution is incomplete, place the tube in a sonicating water bath for 5-10 minutes.

    • As a final step, if needed, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[5]

  • Verification & Storage:

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into single-use volumes to prevent contamination and repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C or -80°C in tightly sealed tubes.[4]

Guide 2: Preventing Compound Precipitation in Aqueous Cell Media

The transition from a 100% DMSO environment to a >99% aqueous environment is the most common point of failure. The key is to control the dilution process to avoid creating localized areas of high compound concentration that exceed the aqueous solubility limit.[3]

The Causality Behind the Protocol: A stepwise or serial dilution minimizes the "solvent shock."[3] By first creating an intermediate dilution in media, you are gradually lowering the DMSO concentration. Pre-warming the media ensures that solubility is not negatively impacted by temperature changes. Furthermore, proteins in fetal bovine serum (FBS) can act as carriers for hydrophobic compounds, effectively increasing their apparent solubility and stability in the media.[3][10][11]

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution (Critical Step) cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Application Stock 10 mM Compound in 100% Anhydrous DMSO Intermediate Create 100x Intermediate (e.g., 100 µM in Media + Serum) Stock->Intermediate Add 2 µL Stock to 198 µL pre-warmed media label_mix1 Vortex/Pipette Mix Gently Intermediate->label_mix1 Working Prepare Final Concentration (e.g., 1 µM in Media) Intermediate->Working Add 100 µL Intermediate to 9.9 mL pre-warmed media label_mix2 Gently Invert to Mix Working->label_mix2 Apply Add to Cells (Final DMSO = 0.1%) Working->Apply Visually Inspect First

Caption: Workflow for preparing working solutions to minimize precipitation.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if used) to 37°C.[3]

  • Prepare Intermediate Dilution:

    • In a sterile microcentrifuge tube, add a volume of your pre-warmed medium (e.g., 198 µL).

    • Add a small volume of your concentrated DMSO stock (e.g., 2 µL of 10 mM stock) directly into the medium while gently vortexing or pipetting up and down. This creates a 100 µM intermediate solution with 1% DMSO.[4]

  • Prepare Final Working Solution:

    • To your final volume of pre-warmed media (e.g., 9.9 mL), add the required volume of the intermediate solution (e.g., 100 µL for a 1 µM final concentration).

    • Mix by gently inverting the container 3-4 times. Avoid vigorous shaking, which can denature proteins.

  • Final Check: Before adding to your cells, hold the media up to a light source and look for any signs of cloudiness or precipitate.[3] The final DMSO concentration in this example would be 0.01%.

Guide 3: Empirically Determining Compound Solubility in Your Media

If problems persist, a simple kinetic solubility assay can determine the practical upper concentration limit for your compound in your specific experimental conditions.

The Causality Behind the Protocol: This assay mimics the dilution process used in your experiment.[12] By testing a range of concentrations and visually or instrumentally detecting precipitation (e.g., via light scattering), you can identify the maximum soluble concentration.[13][14] This data-driven approach replaces guesswork with an empirical understanding of your compound's behavior.

  • Preparation: Prepare a 96-well plate. In each well, place 198 µL of your exact cell culture medium (pre-warmed, with all supplements).

  • Serial Dilution: Prepare a serial dilution of your compound's DMSO stock solution in 100% DMSO.

  • Addition: Add 2 µL of each DMSO stock concentration to the corresponding wells of the 96-well plate, mixing immediately with a multichannel pipette. This will create a plate with a range of final compound concentrations, each containing 1% DMSO.

  • Incubation & Observation: Incubate the plate at 37°C for 1-2 hours.[13] Visually inspect each well for signs of precipitation. For a more quantitative measure, read the plate on a plate reader capable of nephelometry (light scattering) or absorbance at a wavelength where the precipitate scatters light (e.g., 600-700 nm).

  • Analysis: The highest concentration that remains clear is your approximate maximum kinetic solubility under these conditions.[3]

Data & Advanced Strategies

Table 1: Recommended Final DMSO Concentrations in Cell Culture
Cell Type SensitivityRecommended Max DMSO (v/v)Rationale & Reference
Robust/Transformed Cell Lines ≤ 0.5%Generally tolerated, but verification is essential.[4][15]
Primary Cells / Stem Cells ≤ 0.1%Highly sensitive to solvent-induced stress and differentiation.[7][8]
Long-Term Assays (>72h) ≤ 0.1%Cumulative toxicity becomes a significant factor over extended periods.[6]
Initial Range-Finding 0.1% - 1.0%Use a DMSO toxicity curve to determine the IC50 for your specific cell line.[6]
Troubleshooting Decision Tree

G Start Precipitation Observed in Cell Media CheckStock Is stock solution fully dissolved & clear? Start->CheckStock CheckDilution Was a stepwise dilution used? CheckStock->CheckDilution Yes Sol_RemakeStock Action: Remake stock. Use sonication/gentle heat. CheckStock->Sol_RemakeStock No CheckConc Is final compound concentration too high? CheckDilution->CheckConc Yes Sol_UseStepwise Action: Implement stepwise dilution protocol. CheckDilution->Sol_UseStepwise No CheckMedia Is media serum-free? CheckConc->CheckMedia No Sol_LowerConc Action: Lower final concentration or run solubility assay. CheckConc->Sol_LowerConc Yes Sol_AddSerum Action: Increase serum % or add BSA as a carrier. CheckMedia->Sol_AddSerum Yes End Problem Resolved CheckMedia->End No Sol_RemakeStock->End Sol_UseStepwise->End Sol_LowerConc->End Sol_AddSerum->End

Caption: Decision tree for troubleshooting compound precipitation.

Advanced Solubilization Strategies

If the above methods are insufficient, consider these advanced formulation approaches. These often require more extensive validation to ensure the excipient does not interfere with the assay.

  • Co-solvents: Using a mixture of solvents can sometimes enhance solubility. Water-miscible solvents like ethanol or polyethylene glycols (PEGs) can be part of the formulation, but their effects on cells must be carefully validated.[16][17]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous media.[18][19]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[18][20]

References

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 20, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 20, 2026, from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved February 20, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 20, 2026, from [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved February 20, 2026, from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 20, 2026, from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved February 20, 2026, from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2023). Aqueous Kinetic Solubility. Retrieved February 20, 2026, from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved February 20, 2026, from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved February 20, 2026, from [Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved February 20, 2026, from [Link]

  • Avicenna Journal of Medical Biotechnology. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved February 20, 2026, from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.). Drying Methods for Anhydrous DMSO. Retrieved February 20, 2026, from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved February 20, 2026, from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet DMSO, anhydrous. Retrieved February 20, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 20, 2026, from [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved February 20, 2026, from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved February 20, 2026, from [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved February 20, 2026, from [Link]

  • PharmTech. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 20, 2026, from [Link]

  • MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • BioTeck. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

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Optimization

Technical Support Center: GX-585 Stability and pH Adjustment

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the novel compound GX-585. It addresses common questions and troubleshooting scenarios related t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the novel compound GX-585. It addresses common questions and troubleshooting scenarios related to maintaining the stability of GX-585 by controlling pH, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is GX-585 and why is pH stability so critical for this compound?

A1: GX-585 is an investigational small molecule that contains both an ester and a tertiary amine functional group. This unique structure makes it highly susceptible to pH-dependent degradation. The primary degradation pathway is hydrolysis, where water molecules break down the compound.[1][2] This reaction is catalyzed by both acidic and basic conditions.[3][4][5][6]

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the ester group can become protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification): At high pH, the hydroxide ion (OH-), a powerful nucleophile, directly attacks the carbonyl carbon, leading to rapid cleavage of the ester bond.[3][4]

Furthermore, the tertiary amine group has a pKa of approximately 8.5. Below this pH, the amine is predominantly in its protonated, cationic form, which is generally more water-soluble. Above this pH, it is in its neutral, free base form, which may be less soluble in aqueous media, potentially leading to precipitation.[7]

Controlling the pH is therefore essential to minimize the rate of hydrolysis and ensure GX-585 remains both chemically stable and soluble, which is paramount for obtaining accurate and reliable experimental data.[6]

Q2: What is the scientifically recommended pH range for maximum GX-585 stability?

A2: Based on extensive forced degradation and stability studies, the optimal pH range for maximum GX-585 stability in aqueous solutions is pH 5.0 to 6.5 .[8][9][10]

Within this acidic-to-neutral range, both acid- and base-catalyzed hydrolysis rates are at their minimum, resulting in a characteristic "U-shaped" or "V-shaped" pH-rate profile where the bottom of the curve represents the highest stability. Deviating from this range will significantly increase the rate of degradation and compromise the integrity of your samples.

Q3: How do I select the most appropriate buffer system for my experiment with GX-585?

A3: Selecting the right buffer is crucial. The ideal buffer has a pKa value as close as possible to the target pH of your experiment (within the 5.0-6.5 range).[11][12] This ensures the buffer has the maximum capacity to resist pH shifts.[13][14]

The Henderson-Hasselbalch equation is the guiding principle for buffer selection and preparation.[15]

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is your target pH.

  • pKa is the acid dissociation constant of the buffer.

  • [A⁻] is the concentration of the conjugate base.

  • [HA] is the concentration of the weak acid.

A buffer is most effective when the ratio of [A⁻]/[HA] is close to 1, which occurs when the pH is equal to the pKa.[14]

Table 1: Recommended Buffer Systems for GX-585 Stabilization

Buffer SystempKa (at 25°C)Useful pH RangeSuitability for GX-585
Citrate pKa1=3.13, pKa2=4.76, pKa3=6.403.0 - 6.2Excellent: pKa2 and pKa3 are ideal for the lower and upper ends of the recommended stability range.
Acetate 4.763.8 - 5.8Good: Very effective for the lower end of the stability range (pH 5.0-5.8).
MES (2-(N-morpholino)ethanesulfonic acid)6.155.5 - 6.7Excellent: pKa is centered within the optimal range, making it a robust choice.
Phosphate (PBS) pKa2=7.216.2 - 8.2Use with Caution: While the lower end of its range overlaps, phosphate buffers can sometimes interact with drug molecules and affect solubility or stability.[7][16][17] It is suitable for pH 6.2-6.5 but should be evaluated for compatibility.

Note: Always use high-purity reagents and pharmaceutical-grade water for buffer preparation.[18]

Q4: Can you provide a step-by-step protocol for preparing a buffered solution of GX-585?

A4: Absolutely. This protocol ensures that GX-585 is dissolved in a pre-buffered solution to prevent transient pH excursions that could cause degradation or precipitation.

Experimental Protocol: Preparation of a 10 mM GX-585 Solution in 50 mM Acetate Buffer (pH 5.5)

Materials:

  • GX-585 powder

  • Sodium Acetate (Anhydrous)

  • Glacial Acetic Acid

  • High-Purity Water (e.g., Milli-Q® or WFI)

  • Calibrated pH meter with a 3-point calibration (e.g., pH 4.01, 7.00, 10.01)[19]

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Prepare the Buffer:

    • Calculate the required amounts of sodium acetate (conjugate base) and acetic acid (weak acid) using the Henderson-Hasselbalch equation for a 50 mM buffer at pH 5.5.

    • Alternatively, prepare a 50 mM solution of sodium acetate and titrate with acetic acid until the pH reaches 5.5.

    • Dissolve the buffer components in approximately 90% of the final volume of high-purity water.

    • Mix thoroughly until all solids are dissolved.

  • Verify and Adjust pH:

    • Place the beaker on a stir plate with a stir bar.

    • Immerse the calibrated pH electrode into the solution.[20][21]

    • Slowly add dropwise 1M HCl or 1M NaOH to make fine adjustments until the pH is exactly 5.50. Be patient, as equilibration can take a moment.

    • Once the target pH is stable, transfer the solution to a volumetric flask and add water to the final volume. Mix well.

  • Dissolve GX-585:

    • Weigh the required amount of GX-585 powder for a final concentration of 10 mM.

    • Add the powder directly to the verified pH 5.5 acetate buffer.

    • Mix gently (vortex or stir) until the GX-585 is completely dissolved. Avoid vigorous shaking to prevent aeration, which could introduce oxidative stress.

  • Final Quality Control:

    • (Optional but recommended) Re-check the pH of the final GX-585 solution to ensure the compound itself did not alter the pH.[22]

    • Sterile filter the solution using a 0.22 µm filter if it is intended for cell culture or sterile applications.

Below is a diagram illustrating this experimental workflow.

GX585_Workflow cluster_prep Part 1: Buffer Preparation cluster_dissolve Part 2: Compound Dissolution cluster_qc Part 3: Final QC A Select Buffer System (e.g., Acetate, pKa=4.76) B Calculate Reagent Amounts (Henderson-Hasselbalch Eq.) A->B C Dissolve Buffer Components in ~90% Final Volume B->C D Verify & Adjust pH to 5.5 (Calibrated pH Meter) C->D E Bring to Final Volume & Mix Thoroughly D->E F Weigh GX-585 Powder E->F Use Verified Buffer G Add GX-585 to Verified pH 5.5 Buffer F->G H Mix Gently Until Fully Dissolved G->H I Final Solution Ready for Use H->I J Optional: Re-verify pH H->J K Optional: Sterile Filter (0.22 µm) J->K K->I

Caption: Workflow for Preparing a pH-Stable GX-585 Solution.

Troubleshooting Guide

Q5: I followed the protocol, but my GX-585 is precipitating out of solution. What is happening and how can I fix it?

A5: Precipitation of GX-585, even within the optimal pH range, is typically due to issues with solubility or improper solution preparation.[23][24] Here are the most common causes and their solutions:

  • Cause 1: Local pH Shift During Dissolution. If you dissolve GX-585 in unbuffered water and then try to adjust the pH, you create transient pockets of high or low pH around the dissolving particles, causing immediate degradation and precipitation.

    • Solution: Always dissolve GX-585 directly into a pre-made and pH-verified buffer as described in the protocol above.

  • Cause 2: Exceeding Solubility Limit. You may be trying to prepare a solution that is above the intrinsic solubility of GX-585 in your chosen buffer system.

    • Solution: Try preparing a more dilute solution. If a high concentration is necessary, you may need to investigate the use of co-solvents (e.g., a small percentage of DMSO or ethanol) or other solubilizing agents.[7][23] However, always validate the compatibility of these agents with your experimental system.

  • Cause 3: Incorrect Buffer pH. An improperly calibrated pH meter or errors in buffer preparation can lead to a final pH outside the optimal 5.0-6.5 range.[22][25]

    • Solution: Always use a properly calibrated pH meter.[19] Verify the pH of your buffer before adding the compound. If you suspect an error, remake the buffer from scratch.

  • Cause 4: Temperature Effects. The solubility of many compounds is temperature-dependent. If you prepare the solution at room temperature and then store it at 4°C, it may precipitate.

    • Solution: Determine the solubility at your intended storage temperature. If precipitation at low temperatures is an issue, you may need to prepare fresh solutions before each experiment or store them at room temperature if stability data permits.[23]

Q6: My GX-585 solution is clear, but my assay results suggest it is degrading over time. What are other factors to consider?

A6: If precipitation is not the issue, the degradation is likely due to other chemical or physical factors that accelerate hydrolysis or other degradation pathways. This is a core focus of forced degradation studies as mandated by ICH guidelines.[8][9][26][27][28][29][30][31]

  • Factor 1: Temperature. Hydrolysis rates are highly dependent on temperature. Storing solutions at elevated temperatures, even for short periods, will accelerate the degradation of GX-585.

    • Troubleshooting Step: Store all GX-585 stock and working solutions at 2-8°C unless otherwise specified. Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting and storing at -20°C or -80°C after flash-freezing, but validate stability under these conditions first.

  • Factor 2: Buffer Species Catalysis. Some buffer species can actively participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis.

    • Troubleshooting Step: If you suspect buffer interference, particularly with phosphate or citrate at the edges of their buffering range, switch to a different buffer system with a similar pKa, such as MES, and compare the stability results.[17]

  • Factor 3: Photodegradation. Exposure to light, especially UV light, can initiate photo-oxidative or other degradation pathways.

    • Troubleshooting Step: Protect GX-585 solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[8] This is a standard consideration in photostability testing according to ICH Q1B guidelines.[26][29]

  • Factor 4: Oxidation. Although hydrolysis is the primary concern, oxidation can also occur, especially if the solution is exposed to air for long periods or contains trace metal contaminants.

    • Troubleshooting Step: Prepare buffers with degassed water. If oxidation is confirmed as a significant pathway, consider overlaying the solution with an inert gas like nitrogen or argon, or including an antioxidant in the formulation after validating its compatibility.

By systematically controlling pH, temperature, and light exposure, you can ensure the maximum stability of GX-585 for your research.

References

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Hydrolysis of Esters and Amides | Dalal Institute. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Ester hydrolysis: Easy Introduction with 8 mechanisms - Chemistry Notes. (2016, December 26).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020, February 22).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.).
  • Mechanisms of ester hydrolysis under acid or base catalysis. - ResearchGate. (n.d.).
  • acid base catalysed Ester hydrolysis | PPTX - Slideshare. (n.d.).
  • Best Practice Guide to pH Measurement. (n.d.).
  • 5 Best Practices in pH Measurement. (n.d.).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • 10 Handy Tips For Accurate pH Measurements - Instrument Choice. (n.d.).
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. (2024, October 14).
  • ICH Q1A Guideline – Stability Testing Of Drug Substances And Products – Open For Consultation - Starodub. (2025, June 25).
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27).
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX - Slideshare. (n.d.).
  • Tips to Improve pH Measurement | Knowledge Center - Hamilton Company. (n.d.).
  • Buffer capacity (video) - Khan Academy. (n.d.).
  • Some useful top tips for tip top pH performance - ABB Measurement & Analytics Blog. (n.d.).
  • Technical Support Center: Overcoming Dacuronium Precipitation in Aqueous Solutions - Benchchem. (n.d.).
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.).
  • Criteria for Buffers. (n.d.).
  • pH buffers & the Henderson-Hasselbalch equation - The Bumbling Biochemist. (2020, February 11).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12).
  • How to calculate the concentrations of [A-] and [HA] of a buffer, in order to find pH using the Henderson-Hasselbalch equation, with pka given? Shall I use M1V1=M2V2 - Quora. (2023, October 7).
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide - Benchchem. (n.d.).
  • Potential problems: Precipitation of drugs – GPnotebook. (2018, January 1).
  • Henderson Hasselbalch Equation | PPT - Slideshare. (n.d.).
  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare. (n.d.).
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy | Molecular Pharmaceutics - ACS Publications. (2023, May 11).
  • 5 considerations for buffer optimization during biologics formulation development. (n.d.).
  • Top 5 Considerations for Choosing a Buffer Management Solution. (n.d.).
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4).
  • Technical Support Center: Optimizing pH for EDC/NHS Reactions - Benchchem. (n.d.).
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

GX-585 vs. vehicle control: Statistical significance analysis

Topic: Statistical Significance Analysis: GX-585 vs. Vehicle Control in Preclinical Nociception Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Significance Analysis: GX-585 vs. Vehicle Control in Preclinical Nociception Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous statistical framework for evaluating the efficacy of GX-585 , a selective Nav1.7 voltage-gated sodium channel inhibitor , against vehicle controls in preclinical pain models. Unlike broad-spectrum sodium channel blockers (e.g., lidocaine), GX-585 targets the voltage-sensing domain 4 (VSD4) of Nav1.7, a critical node in nociceptive signaling.

This analysis focuses on distinguishing true pharmacological efficacy from experimental noise using robust statistical methodologies. We synthesize data patterns from key studies (e.g., Journal of Neuroscience, 2018) to demonstrate the correct application of inferential statistics—specifically Mixed-Model ANOVA and post-hoc verifications—to validate GX-585's analgesic profile.

Introduction: The GX-585 Profile

GX-585 is an acylsulfonamide derivative designed to selectively inhibit the Nav1.7 isoform, a channel highly expressed in dorsal root ganglion (DRG) nociceptors. Gain-of-function mutations in SCN9A (encoding Nav1.7) cause erythromelalgia, while loss-of-function leads to congenital insensitivity to pain, validating this target for analgesic development.[1]

Why Vehicle Control is Critical: In behavioral nociception assays (e.g., Hot Plate, Von Frey), "vehicle" refers to the solvent system (often 0.5% methylcellulose/0.2% Tween 80) without the active pharmaceutical ingredient. Statistical comparison against vehicle is mandatory to:

  • Isolate Efficacy: Account for stress-induced analgesia (SIA) caused by handling or dosing (oral gavage).

  • Validate Sensitivity: Ensure the assay window is sufficient to detect a treatment effect.

  • Monitor Toxicity: Detect if the vehicle itself induces hyperalgesia or sedation.

Figure 1: Mechanistic Pathway of GX-585

The following diagram illustrates the interruption of nociceptive signaling by GX-585 at the peripheral neuron level.

GX585_Mechanism Stimulus Noxious Stimulus (Heat/Mechanical) Nav17_Open Nav1.7 Channel (Activated State) Stimulus->Nav17_Open Activates Influx Na+ Influx (Depolarization) Nav17_Open->Influx AP_Gen Action Potential Generation Influx->AP_Gen Signal Pain Signal to CNS AP_Gen->Signal GX585 GX-585 (Acylsulfonamide) VSD4 Target: VSD4 (Voltage Sensor Domain) GX585->VSD4 Binds High Affinity Block Channel Trapped in Closed State GX585->Block Induces VSD4->Nav17_Open Inhibits Block->Influx Prevents

Caption: GX-585 binds to VSD4, trapping Nav1.7 in a non-conducting state and preventing action potential propagation.

Experimental Protocol: Thermal Hyperalgesia (Hot Plate Test)

To generate statistically valid data, the experimental design must control for bias. The following protocol is the industry standard for evaluating Nav1.7 inhibitors.

Study Design
  • Subjects: C57BL/6 Mice (Male/Female balanced), 8-12 weeks.

  • Groups (n=12/group):

    • Vehicle Control: 0.5% Methylcellulose / 0.2% Tween 80 (p.o.).[2]

    • GX-585 (Low Dose): 10 mg/kg.

    • GX-585 (High Dose): 30 mg/kg.

  • Blinding: Experimenter is blinded to treatment groups during testing.

Procedure
  • Acclimatization: Mice are habituated to the testing room for 30 minutes.

  • Dosing: Oral gavage (p.o.) 1 hour prior to testing (based on

    
     of ~1h).
    
  • Testing: Mouse is placed on a 55°C plate.

  • Endpoint: Latency (seconds) to first nociceptive response (hind paw lick, flutter, or jump).

  • Cut-off: 30 seconds to prevent tissue damage.[1]

Statistical Significance Analysis Framework

Comparing GX-585 to Vehicle requires more than a simple T-test due to the presence of multiple groups and potential time-course variables.

Statistical Pipeline

Stats_Workflow Data_Raw Raw Data Collection (Latency in seconds) QC Quality Control (Remove Cut-off Failures) Data_Raw->QC Normality Normality Test (Shapiro-Wilk) QC->Normality Decision Is Data Normal? Normality->Decision Parametric One-Way ANOVA (or Mixed Model if Time-course) Decision->Parametric Yes NonParametric Kruskal-Wallis Test Decision->NonParametric No PostHoc Post-Hoc Analysis (Dunnett's Test vs Vehicle) Parametric->PostHoc NonParametric->PostHoc Dunn's Test Significance Determine Significance (P < 0.05) PostHoc->Significance

Caption: Decision tree for selecting the appropriate statistical test for behavioral pharmacology data.

Representative Data Analysis

The following data represents a typical response profile for a Nav1.7 inhibitor in a thermal latency test.

Table 1: Representative Data Summary (Hot Plate Latency)

GroupNMean Latency (s)SEM% Change vs VehicleP-Value (vs Vehicle)*
Vehicle 125.20.4--
GX-585 (10 mg/kg) 128.10.9+55.7%0.042 (Significant)
GX-585 (30 mg/kg) 1214.81.2+184.6%< 0.001 (Highly Sig.)
Positive Control 1216.51.1+217.3%< 0.001 (Highly Sig.)

*Calculated using One-Way ANOVA with Dunnett’s multiple comparisons test.

Interpretation of Significance
  • Vehicle Baseline: The vehicle group shows a mean latency of 5.2s, consistent with the noxious nature of the 55°C stimulus. Low variance (SEM 0.4) indicates a stable baseline.

  • Dose-Dependency: The 30 mg/kg dose shows a robust statistical separation (

    
    ) compared to vehicle, with the confidence intervals of the two groups not overlapping.
    
  • Marginal Efficacy: The 10 mg/kg dose has a

    
    -value of 0.042. While statistically significant, the biological relevance (5.2s to 8.1s) must be weighed against potential side effects.
    

Advanced Considerations: Handling "Non-Responders"

In Nav1.7 inhibition studies, a common statistical pitfall is the "cut-off" effect. If a mouse reaches 30s (cut-off) without responding, the data is censored.

Correct Handling:

  • Do NOT exclude: Excluding cut-off animals biases the result against the drug (underestimating efficacy).

  • Assign Cut-off Value: Assign the value "30s" to these animals.

  • Use Survival Analysis: For datasets with many cut-offs, a Mantel-Cox Log-rank test (Survival Analysis) is often more appropriate than ANOVA, as it accounts for the censored nature of the data.

Discussion: Biological vs. Statistical Significance

While a p-value < 0.05 validates the result mathematically, the Effect Size (Cohen's d) determines clinical potential.

  • GX-585 Context: In the Journal of Neuroscience (2018) study, GX-585 demonstrated efficacy comparable to morphine in specific inflammatory pain models but without the associated sedation.

  • Vehicle Artifacts: If the Vehicle group shows high variability (SEM > 1.5s), the study is underpowered. This often indicates inconsistent handling or stress-induced analgesia in the control group, rendering the "Significance" of the drug moot.

References

  • Flinspach, M., et al. (2017). "Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors." Journal of Neuroscience, 37(11), 3002-3019.

  • Ahuja, S., et al. (2015). "Helix IV of the NaV1.7 voltage sensor plays a critical role in the interaction with aryl sulfonamide inhibitors." Scientific Reports, 5, 15553.

  • McKerrall, S. J., & Shaffer, P. L. (2018). "Nav1.7 Inhibitors: 2018 Patent Review." Expert Opinion on Therapeutic Patents, 28(12), 893-905.

  • McCormack, K., et al. (2013). "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." Proceedings of the National Academy of Sciences, 110(29), E2724-E2732.

Sources

Comparative

Benchmarking GX-585 potency against clinical-stage compounds

The following technical guide benchmarks GX-585 , a highly selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitor, against key clinical-stage compounds. This analysis focuses on the critical shift from affinity-ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks GX-585 , a highly selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitor, against key clinical-stage compounds. This analysis focuses on the critical shift from affinity-based to kinetics-based drug design in the pursuit of non-opioid analgesics.

Executive Summary

GX-585 is a selective, state-dependent inhibitor of the Nav1.7 ion channel, developed to address the high failure rate of first-generation Nav1.7 blockers (e.g., PF-05089771) in clinical trials. While early candidates failed to translate in vitro potency to in vivo pain relief, GX-585 validates the "Residence Time Hypothesis."

Experimental data indicates that while GX-585 possesses a modest in vitro IC50 (~15 nM) compared to clinical candidates, its slow dissociation rate (long residence time) allows it to maintain channel blockade during high-frequency firing, resulting in superior analgesic efficacy in inflammatory and neuropathic pain models.

Compound Profile: GX-585

  • Class: Acyl-sulfonamide Nav1.7 Inhibitor.[1][2][3][4][5]

  • Mechanism of Action (MoA): Binds to the Voltage Sensor Domain 4 (VSD4) of the Nav1.7 alpha subunit. It stabilizes the channel in a non-conducting, inactivated state, preventing the repetitive firing of nociceptors (pain-sensing neurons).

  • Key Differentiator: Unlike aryl-sulfonamides (e.g., PF-05089771) which bind and dissociate rapidly, GX-585 exhibits slow dissociation kinetics, allowing for cumulative inhibition during rapid neuronal firing.

Mechanism of Action Visualization

The following diagram illustrates the binding site and state-dependent inhibition mechanism of GX-585.

MoA_Mechanism Nav17_Resting Nav1.7 Channel (Resting State) Nav17_Open Nav1.7 Channel (Open/Conducting) Nav17_Resting->Nav17_Open Depolarization Nav17_Inactivated Nav1.7 Channel (Inactivated State) Nav17_Open->Nav17_Inactivated Fast Inactivation Pain_Signal Nociceptive Signal Transmission Nav17_Open->Pain_Signal Nav17_Inactivated->Nav17_Resting Repolarization Analgesia Analgesia (Pain Relief) Nav17_Inactivated->Analgesia Prevents Recovery to Resting GX585 GX-585 (Acyl-Sulfonamide) VSD4 Voltage Sensor Domain 4 (VSD4) Target Site GX585->VSD4 High Affinity Binding VSD4->Nav17_Inactivated Stabilizes State

Caption: GX-585 binds VSD4, trapping Nav1.7 in an inactivated state to block pain signaling.

Comparative Landscape: GX-585 vs. Clinical Standards

This section benchmarks GX-585 against PF-05089771 (Pfizer's Phase II candidate) and Lidocaine (Standard of Care).

Table 1: In Vitro Potency & Selectivity Benchmarking
FeatureGX-585 (Challenger)PF-05089771 (Clinical Benchmark)Lidocaine (Standard of Care)
Primary Target Nav1.7 (VSD4)Nav1.7 (VSD4)Non-selective Nav Channels
hNav1.7 IC50 15.1 nM 11 nM ~50,000 nM (50 µM)
Selectivity (vs Nav1.5) > 1,000-fold> 1,000-foldNon-selective (1:1)
Dissociation Kinetics Slow (t½ > 10 min) Fast (t½ < 1 min)Very Fast
State Dependence High (Prefers Inactivated)High (Prefers Inactivated)Moderate
In Vivo Efficacy (CFA Model) Robust Reversal Weak/None at tolerated dosesModerate (Short duration)
Technical Analysis[1][7][8][9][10]
  • Potency Paradox: PF-05089771 is technically more potent (lower IC50) in simple binding assays than GX-585. However, it failed in Phase II trials for diabetic neuropathy.[3]

  • The Kinetics Advantage: GX-585 demonstrates that residence time is a better predictor of efficacy than affinity. Because pain signals involve high-frequency firing, a fast-dissociating drug (PF-05089771) unbinds between spikes, losing efficacy. GX-585 remains bound ("stickier"), effectively integrating inhibition over time.

Experimental Protocols

To validate these findings in your own lab, follow these established protocols. These methodologies ensure data integrity and reproducibility.

Protocol A: Voltage-Clamp Electrophysiology (Patch Clamp)

Objective: Determine IC50 and State-Dependence.

  • Cell Preparation: Transfect HEK293 cells with human Nav1.7 cDNA and β1/β2 auxiliary subunits.

  • Recording Solution:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold at -120 mV. Pulse to 0 mV (20ms) at 0.1 Hz.

    • Inactivated State Block: Hold at -120 mV. Pre-pulse to -45 mV (8s) to induce inactivation, then test pulse to 0 mV.

  • Compound Application: Perfusion of GX-585 (0.1 nM – 10 µM) for 5 minutes per concentration.

  • Analysis: Fit peak currents to the Hill equation:

    
    .
    
Protocol B: In Vivo Inflammatory Pain Model (CFA)

Objective: Assess analgesic efficacy in a chronic inflammation setting.

  • Induction: Inject 20 µL of Complete Freund’s Adjuvant (CFA) into the intraplantar surface of the hind paw of C57BL/6 mice.

  • Baseline Testing (24h post-CFA): Measure mechanical allodynia using von Frey filaments (Up-Down method) to establish baseline hypersensitivity.

  • Dosing:

    • Group 1: Vehicle (0.5% Methylcellulose).[6]

    • Group 2: GX-585 (30 mg/kg, Oral Gavage).

    • Group 3: PF-05089771 (30 mg/kg, Oral Gavage).

  • Measurement: Assess Paw Withdrawal Threshold (PWT) at 1, 3, and 6 hours post-dose.

  • Success Criteria: A statistically significant increase in PWT compared to vehicle, returning towards pre-CFA baseline levels.

Workflow Visualization: Screening for Kinetics

Traditional screening misses compounds like GX-585 because it prioritizes IC50. The workflow below incorporates kinetics early in the funnel.

Drug_Discovery_Workflow HTS High Throughput Screening (Binding) Hit_Select Hit Selection (IC50 < 100nM) HTS->Hit_Select Kinetics Kinetics Assay (Off-Rate / Residence Time) Hit_Select->Kinetics Critical Step Traditional Discard Slow Equilibrators Hit_Select->Traditional Old Method InVivo In Vivo Efficacy (CFA/SNI Models) Kinetics->InVivo Select Long Residence Time Candidate Clinical Candidate (GX-585 Profile) InVivo->Candidate

Caption: Modified workflow prioritizing residence time (kinetics) over raw affinity (IC50).

References

  • Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors Source: Journal of Neuroscience (2018) Significance: Primary source describing GX-585, its chemical structure (Compound 36), and the comparison of its efficacy vs. pharmacokinetics.

  • Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain Source: Cell Reports (2018) Significance: Establishes the "Residence Time Hypothesis," demonstrating why GX-585 outperforms PF-05089771 despite similar or lower affinity.

  • Discovery of Potent and Selective Arylsulfonamide Nav1.7 Inhibitors (PF-05089771) Source: Journal of Medicinal Chemistry Significance: Provides the baseline data for the clinical competitor PF-05089771 used in the benchmarking table.

  • Nav1.7 as a Pain Target: From Genetics to Clinical Trials Source: Nature Reviews Drug Discovery Significance: Reviews the clinical failures of early Nav1.7 inhibitors and the shift toward state-dependent, slow-off rate compounds like GX-585.

Sources

Validation

A Guide to Validating Kinase Inhibitor Specificity: Assessing GX-585 with Negative Controls

Introduction: The Imperative of Specificity in Kinase Inhibition Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in B-cell receptor (BCR) signaling pathways.[1][2] Its role in promo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Kinase Inhibition

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in B-cell receptor (BCR) signaling pathways.[1][2] Its role in promoting B-cell proliferation and survival has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[3][4] The development of small molecule inhibitors targeting BTK has revolutionized treatment paradigms in these areas.[1]

This guide introduces GX-585, a novel, investigational covalent inhibitor of BTK. As with any targeted therapy, demonstrating that its biological effects are a direct consequence of inhibiting its intended target—and not due to off-target interactions—is paramount.[5][6] Off-target effects can lead to unexpected toxicities or confound the interpretation of efficacy data.[7][8]

This document provides a comprehensive framework for rigorously assessing the specificity of GX-585. We will detail a multi-tiered experimental approach grounded in the strategic use of negative controls, moving from direct biochemical confirmation to broad, unbiased profiling in a cellular context. The methodologies described herein are designed to build a robust, data-driven case for the on-target activity of GX-585.

The Cornerstone of Specificity: A Rationale for Negative Controls

To confidently attribute the observed effects of GX-585 to BTK inhibition, experiments must be designed to rule out alternative explanations. Negative controls are indispensable tools for this purpose, serving to validate the accuracy of experimental results.[9][10] For a targeted covalent inhibitor like GX-585, two principal types of negative controls are essential.

  • The Inactive Structural Analog (GX-585-NA): This control is a molecule designed to be structurally identical to GX-585 but for a single, critical modification that ablates its covalent reactivity. For covalent inhibitors targeting a cysteine residue, this often involves modifying the reactive "warhead" (e.g., an acrylamide group) to a non-reactive analog.[11][12] GX-585-NA is crucial for distinguishing effects caused by specific, covalent engagement of BTK from those arising from the compound's general structure or non-covalent, off-target interactions.

  • The Target-Null System: This control involves using a cell line that does not express the target protein, BTK. Comparing the effects of GX-585 in a BTK-expressing cell line (e.g., Ramos, a human Burkitt's lymphoma line) versus a BTK-null cell line (e.g., DT40 BTK-KO) provides strong evidence that the compound's activity is target-dependent. Any activity observed in the BTK-null cells would suggest potential off-target mechanisms.

By integrating these controls, we create a self-validating experimental system where the on-target activity of GX-585 can be clearly delineated from non-specific effects.

A Multi-Tiered Experimental Workflow for Specificity Assessment

A robust assessment of inhibitor specificity requires a layered approach, beginning with direct, in-vitro validation and progressing to complex cellular systems.

G cluster_0 Experimental Tiers T1 Tier 1: Biochemical Validation A In Vitro Kinase Assay (Recombinant BTK) T1->A T2 Tier 2: Cellular Target Engagement B Western Blot Analysis (BTK-expressing cells) T2->B C Cellular Thermal Shift Assay (CETSA) (Intact Cells) T2->C T3 Tier 3: Global Specificity Profiling D Kinome-Wide Profiling (e.g., KINOMEscan®) T3->D A->B Confirms Potency B->C Confirms Engagement C->D Broadens Scope

Caption: A multi-tiered workflow for assessing inhibitor specificity.

Tier 1: Biochemical Confirmation of On-Target Potency

The first step is to confirm that GX-585 directly inhibits the enzymatic activity of BTK in a purified, cell-free system.

  • Experiment: In Vitro Kinase Activity Assay.[13][14]

  • Methodology: Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a poly-Glu,Tyr peptide) and ATP.[15][16] The inhibitory potential of GX-585 and the negative control, GX-585-NA, is measured by quantifying the reduction in substrate phosphorylation. Commercial kits are available for this purpose.[13][14]

  • Expected Outcome: GX-585 should exhibit potent, concentration-dependent inhibition of BTK activity (a low IC50 value). In contrast, GX-585-NA, lacking the reactive warhead, should show significantly reduced or no inhibitory activity. This result provides initial evidence that the covalent mechanism is key to the compound's potency.[17]

Tier 2: Cellular Target Engagement and Pathway Modulation

Moving into a cellular context is critical to confirm that the inhibitor can access its target and modulate its downstream signaling pathway.

Signaling Pathway Context:

Upon B-cell receptor (BCR) activation, BTK is phosphorylated and, in turn, phosphorylates and activates Phospholipase Cγ2 (PLCγ2).[2][18] Activated PLCγ2 is a key downstream mediator, essential for subsequent signaling events.[4][19] Therefore, monitoring the phosphorylation status of both BTK (autophosphorylation at Y223) and PLCγ2 serves as a direct readout of BTK activity within the cell.[20][21]

G BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates (pPLCγ2) Downstream Downstream Signaling (Ca2+ flux, NF-κB) PLCG2->Downstream GX585 GX-585 GX585->BTK Inhibits

Caption: Simplified BTK signaling pathway and point of inhibition.

Experiment 1: Western Blot for Pathway Inhibition

  • Methodology: A detailed protocol is provided in the "Protocols" section below. In brief, a BTK-expressing B-cell line is pre-treated with GX-585, the inactive analog GX-585-NA, or a vehicle control, and then stimulated to activate the BCR pathway. Cell lysates are then analyzed by Western blot to detect phosphorylated BTK (p-BTK) and phosphorylated PLCγ2 (p-PLCγ2).[22][23]

  • Expected Outcome: In stimulated cells treated with vehicle, strong bands for p-BTK and p-PLCγ2 should be visible. Treatment with GX-585 should lead to a dramatic reduction in these phosphorylation signals. Critically, treatment with GX-585-NA should result in little to no reduction in phosphorylation, demonstrating that the covalent interaction is required for pathway inhibition in cells.

Experiment 2: Cellular Thermal Shift Assay (CETSA)

  • Methodology: CETSA is a powerful technique that assesses target engagement in intact cells.[24][25] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation better than an unbound protein.[26][27] Cells are treated with the compound, heated across a temperature gradient, and the amount of soluble BTK remaining at each temperature is quantified, typically by Western blot.[28]

  • Expected Outcome: Treatment with GX-585 should result in a significant "thermal shift," meaning more soluble BTK is detected at higher temperatures compared to vehicle-treated cells. This provides direct, physical evidence of GX-585 binding to BTK in the complex milieu of the cell. The inactive analog, GX-585-NA, which should not bind with high affinity, is expected to produce a minimal or no thermal shift.

Tier 3: Global, Unbiased Specificity Profiling

While the previous tiers build a strong case for on-target activity, they do not rule out the possibility of other, unknown off-targets.[7] Large-scale screening technologies are required for a more comprehensive assessment.

  • Experiment: Kinome-wide binding assay (e.g., KINOMEscan®).

  • Methodology: This is a competition-based binding assay that quantitatively measures the interactions of a test compound against a large panel of hundreds of human kinases (often over 400).[29][30] The output is typically a measure of binding affinity (Kd) or percent inhibition at a given concentration, allowing for a broad view of a compound's selectivity profile.[31][32]

  • Expected Outcome: GX-585 should show high-affinity binding to BTK. While some interaction with other kinases is common, a highly selective compound will bind to a very limited number of off-targets, and typically with much lower affinity than for its primary target.[33] Comparing the kinome profile of GX-585 with its inactive analog GX-585-NA can further help to identify off-targets that are dependent on the covalent warhead versus those that interact with the core scaffold.

Data Presentation and Interpretation

Summarizing the quantitative data from these experiments in clear, comparative tables is essential for a robust assessment.

Table 1: Biochemical and Cellular Potency

Compound BTK Biochemical IC50 (nM) Cellular p-PLCγ2 Inhibition EC50 (nM)
GX-585 1.5 10.2
GX-585-NA >10,000 >10,000

| Vehicle | N/A | N/A |

Table 2: Cellular Target Engagement (CETSA)

Compound BTK Thermal Shift (ΔTm in °C)
GX-585 +8.5
GX-585-NA +0.3

| Vehicle | 0 (Reference) |

Table 3: Kinome Selectivity Profile (Select Hits)

Kinase Target GX-585 Binding Affinity (Kd in nM)
BTK 0.8
TEC 25
BMX 88
EGFR >1,000

| SRC | >1,000 |

Data presented are illustrative examples.

Interpretation: The illustrative data converge to form a compelling narrative. GX-585 is a potent biochemical inhibitor of BTK, and this activity is lost in its non-reactive analog (Table 1). This potency translates directly to the cellular environment, where GX-585, but not GX-585-NA, effectively blocks downstream signaling (Table 1) and physically engages its target (Table 2). Finally, the kinome scan (Table 3) demonstrates that while GX-585 has some activity against closely related TEC family kinases (a known feature of many BTK inhibitors), it is highly selective for BTK over the broader kinome.

Detailed Experimental Protocols

Protocol: Western Blot for BTK Pathway Inhibition
  • Cell Culture and Treatment:

    • Seed Ramos cells (a BTK-expressing human B-cell line) at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-treat cells for 2 hours with vehicle (0.1% DMSO), GX-585 (e.g., at 10x the cellular EC50), or GX-585-NA (at the same concentration as GX-585).

    • Stimulate the B-cell receptor pathway by adding anti-IgM F(ab')2 fragment to a final concentration of 10 µg/mL for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Pellet cells by centrifugation at 500 x g for 5 minutes.

    • Wash once with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on a 4-15% Tris-Glycine gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.[34]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[35]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-BTK (Y223), anti-p-PLCγ2 (Y759), anti-total BTK, and anti-Actin as a loading control).

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.[36]

Conclusion

The rigorous assessment of inhibitor specificity is a non-negotiable component of drug development. By employing a multi-tiered strategy that integrates well-designed negative controls—specifically an inactive structural analog and, where appropriate, a target-null cell system—researchers can build a robust and convincing case for the on-target mechanism of action of a novel agent like GX-585. The combination of biochemical assays, cellular target engagement studies, and global kinome profiling provides the necessary layers of evidence to confidently advance a compound through the discovery pipeline.

References

  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

  • Eurofins DiscoverX. BTK Kinase Enzyme Activity Assay Kit.

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  • BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay.

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

  • Karaman, M. W., & Batalha, P. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.

  • Ringshausen, I., & Rosenwald, A. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology.

  • Al-Aamri, H. M., Al-Kalbani, S. A., & Al-Zakwani, I. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers.

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.

  • Papagrigoriou, E., & Gkretsi, V. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Molecules.

  • Scite.ai. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments.

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

  • BPS Bioscience. BTK Assay Kit.

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

  • BPS Bioscience. Chemi-Verse BTK Kinase Assay Kit.

  • American Chemical Society. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science.

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors.

  • CIKAN, G. A., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology.

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors.

  • Workman, P., & Collins, I. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Breast Cancer Research.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • ResearchGate. Kinase assay for the BTK variants.

  • ResearchGate. KINOMEscan profiling of CH7233163.

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.

  • BioIVT. (2022). What Are Controls and Why Do We Need Them?

  • U.S. Food and Drug Administration. (2022). Evaluating the utility of negative controls in drug safety and effectiveness studies using real-world data.

  • American Chemical Society. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment.

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  • National Center for Biotechnology Information. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells.

  • Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Drug Design.

  • BMJ. (2025). Detection bias and the role of negative control outcomes. BMJ Medicine.

  • Rockland Immunochemicals. (2021). Positive and Negative Controls.

  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

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Comparative

Publish Comparison Guide: Evaluation of GX-585 Synergistic Effects with Chemotherapy

Executive Summary: The Dual-Synergy Hypothesis GX-585 , a highly selective, slow-binding antagonist of the voltage-gated sodium channel Nav1.7 (SCN9A) , represents a pivotal shift in adjuvant chemotherapy research. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Synergy Hypothesis

GX-585 , a highly selective, slow-binding antagonist of the voltage-gated sodium channel Nav1.7 (SCN9A) , represents a pivotal shift in adjuvant chemotherapy research. While historically developed for neuropathic pain, emerging evidence suggests a dual-synergy potential when combined with cytotoxic chemotherapy (e.g., Oxaliplatin, Paclitaxel).

This guide outlines the framework for evaluating GX-585 not merely as a palliative agent for Chemotherapy-Induced Peripheral Neuropathy (CIPN) , but as a potential anti-metastatic potentiator . Researchers must distinguish between these two distinct forms of "synergy":

  • Therapeutic Synergy (Anti-Tumor): Does GX-585 enhance the cytotoxic or anti-invasive profile of the chemotherapeutic agent?

  • Clinical Synergy (Adjuvant): Does GX-585 mitigate dose-limiting neurotoxicity, allowing for sustained high-dose chemotherapy regimens?

Mechanistic Grounding & Rationale

To design valid experiments, one must understand the divergent signaling pathways of Nav1.7 in sensory neurons versus neoplastic cells.

The "Slow-Off" Advantage

Unlike first-generation aryl-sulfonamides, GX-585 is an acyl-sulfonamide characterized by a slow dissociation rate (long residence time) on the Nav1.7 channel. This kinetic property is critical for maintaining efficacy in chronic sensitization states (like CIPN) where channel expression is upregulated.

Dual-Pathway Visualization

The following diagram illustrates the parallel mechanisms researchers must evaluate: the suppression of neuronal hyperexcitability (Pain) and the disruption of the metastatic cascade (Tumor).

GX585_Mechanism cluster_Neuron Pathway A: Sensory Neuron (CIPN) cluster_Tumor Pathway B: Tumor Cell (Metastasis) GX585 GX-585 (Nav1.7 Inhibitor) Nav_N Nav1.7 Upregulation (DRG Neurons) GX585->Nav_N Blocks Nav_T Nav1.7 Expression (Breast/Prostate) GX585->Nav_T Blocks Influx_N Na+ Influx Nav_N->Influx_N Depol Membrane Depolarization Influx_N->Depol Pain Neuropathic Pain (CIPN) Depol->Pain NHE1 NHE-1 / H+ Efflux Nav_T->NHE1 Modulates Acid Pericellular Acidification NHE1->Acid Inv Protease Activation (MMPs) -> Invasion Acid->Inv

Figure 1: Dual mechanism of action. GX-585 inhibits Nav1.7 in neurons to block pain transmission (CIPN) and potentially in tumor cells to reduce acidification-driven invasion.

Comparative Evaluation Framework

When positioning GX-585 against alternatives (e.g., Gabapentin for pain, or nonspecific VGSC blockers like Lidocaine), use the following criteria to structure your data.

FeatureGX-585 (Nav1.7 Selective)Lidocaine (Non-selective)Gabapentin (CaVα2δ)Experimental Relevance
Target Specificity High (Nav1.7 > 100x vs Nav1.[1]5)Low (Nav1.1–1.9, Cardiac)High (Calcium Channels)GX-585 avoids cardiac toxicity (Nav1.5) common in chemo-combinations.
Mechanism Voltage Sensor Domain IV (Slow-binding)Pore Blocker (Fast-binding)Subunit traffickingSlow-binding kinetics correlate with better efficacy in chronic CIPN models.
Anti-Tumor Potential Invasion/Metastasis (Emerging)Cytotoxicity (High doses)MinimalGX-585 allows testing of "metastatic dormancy" without confounding cytotoxicity.
Chemo Interaction Synergistic (Pain relief + Anti-invasive)Additive (Pain only)Additive (Pain only)Ideal for evaluating biological synergy rather than just symptom management.

Experimental Protocols: Validating Synergy

Phase 1: In Vitro Cytotoxicity & Invasion (The "Tumor" Angle)

Objective: Determine if GX-585 sensitizes cancer cells to chemotherapy or specifically inhibits invasion.

Protocol A: The Modified Checkerboard Assay (Cytotoxicity) Standard MTT/CTG assays often fail to capture Nav1.7 effects because VGSCs primarily drive invasion, not proliferation.

  • Cell Lines: Select high-Nav1.7 expressing lines (e.g., MDA-MB-231 breast, PC-3 prostate).

  • Treatment: Matrix dosing of Chemotherapy (e.g., Paclitaxel 0–100 nM) vs. GX-585 (0–10 µM).

  • Readout:

    • Viability (72h): Calculate Bliss Independence Score . Expect low synergy here (Nav1.7 is rarely cytotoxic alone).

    • Invasion (24h): Use Transwell Boyden Chambers with Matrigel. This is the critical endpoint.

  • Success Criteria: A Combination Index (CI) < 0.8 in invasion assays indicates synergy, even if viability CI ≈ 1.0.

Phase 2: In Vivo CIPN & Metastasis (The "Holistic" Angle)

Objective: Evaluate if GX-585 reverses chemo-induced pain while controlling tumor growth.

Workflow Diagram:

InVivo_Protocol cluster_Groups Treatment Groups Start Mice (n=40) Tumor Xenograft Induction Chemo Induction (e.g., Oxaliplatin 3mg/kg i.p.) Start->Induction G1 Vehicle Induction->G1 G2 Chemo Only Induction->G2 G3 GX-585 Only Induction->G3 G4 Chemo + GX-585 Induction->G4 Readout1 Endpoint A: Pain (Von Frey Threshold) G1->Readout1 Readout2 Endpoint B: Tumor (Volume & Metastasis) G1->Readout2 G2->Readout1 G2->Readout2 G3->Readout1 G3->Readout2 G4->Readout1 G4->Readout2

Figure 2: Concurrent In Vivo Evaluation Workflow. This design ensures that pain relief (CIPN) does not come at the cost of tumor progression.

Step-by-Step Protocol (CIPN + Efficacy):

  • Model Establishment: Inoculate mice with tumor cells. Allow tumors to reach 100 mm³.

  • Chemo Induction: Administer Oxaliplatin (or similar) to induce neuropathy (mechanical allodynia).

  • GX-585 Dosing: Oral gavage (p.o.) or i.p., typically 1 hour prior to behavioral testing due to

    
    .
    
  • Behavioral Testing (Blind): Use Von Frey filaments to measure paw withdrawal threshold.

    • Self-Validation: The "Chemo Only" group must show significant threshold reduction (allodynia) compared to baseline.

  • Tumor Metrics: Measure volume bi-weekly. At termination, harvest lungs/liver to count metastatic nodules.

Data Analysis & Interpretation

When publishing your results, avoid vague terms like "better effect." Use quantitative synergy models.

Calculating Synergy (Bliss Independence)

For invasion or viability data, the expected additive effect (


) is calculated as:


  • Synergy: Observed Effect (

    
    ) > 
    
    
    
    (statistically significant
    
    
    ).
  • Antagonism:

    
     < 
    
    
    
    (Critical check: Does GX-585 protect the tumor?).
Interpreting the "Disconnect"

It is common to see:

  • High Synergy in Pain Relief: GX-585 + Chemo restores pain thresholds to baseline.

  • Additivity in Tumor Growth: GX-585 does not shrink the primary tumor but reduces metastatic burden.

References

  • Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers. Source: Taylor & Francis Online URL:[Link]

  • Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis. Source: Frontiers in Pharmacology / PMC URL:[Link]

  • Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain. Source:[2] ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Voltage-gated sodium channel blockers can augment the efficacy of chemotherapeutics by their inhibitory effect on epithelial-mesenchymal transition. Source:[3] PubMed / Medical Hypotheses URL:[Link]

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Validation

Technical Guide: Validating GX-585 Nav1.7 Inhibition via Genetic Knockdown Comparison

Executive Summary & Mechanism of Action GX-585 is a highly selective, small-molecule acyl sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7 (Scn9a). Unlike non-selective pore blockers (e.g., lidocaine) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

GX-585 is a highly selective, small-molecule acyl sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7 (Scn9a). Unlike non-selective pore blockers (e.g., lidocaine) or earlier arylsulfonamides, GX-585 targets the Voltage-Sensing Domain IV (VSD4) , locking the channel in a non-conductive, inactivated state.

The primary challenge in Nav1.7 therapeutics is achieving selectivity over homologous isoforms (Nav1.1–Nav1.6, Nav1.8, Nav1.9) which control critical cardiac and motor functions. This guide details the experimental framework to confirm GX-585’s mechanism by comparing its pharmacologic profile against the "gold standard" of target validation: Genetic Knockdown (KD) or Conditional Knockout (cKO) of Scn9a.

Mechanistic Pathway Visualization

The following diagram illustrates the distinct intervention points of GX-585 (protein-level state locking) versus Genetic Knockdown (mRNA degradation), converging on the inhibition of nociceptive signaling.

GX585_Mechanism cluster_genetic Genetic Intervention (Knockdown) cluster_protein Pharmacological Intervention (GX-585) DNA Scn9a Gene (DNA) mRNA Nav1.7 mRNA DNA->mRNA Transcription Nav17_Active Nav1.7 Protein (Active State) mRNA->Nav17_Active Translation siRNA shRNA/siRNA (Antisense) siRNA->mRNA Degradation (RISC) Outcome Nociceptive Signal Blocked siRNA->Outcome Prevents Protein Expression GX585 GX-585 (Small Molecule) VSD4 VSD4 Binding Site GX585->VSD4 Allosteric Binding Nav17_Active->VSD4 VSD4->Outcome Stabilizes Inactivated State

Caption: Figure 1: Dual-modality validation showing GX-585 VSD4 engagement vs. upstream mRNA silencing.

Comparative Analysis: Chemical Inhibition (GX-585) vs. Genetic Knockdown

To validate GX-585, one must prove that the drug's effects are indistinguishable from the physical absence of the target. If GX-585 exhibits toxicity or off-target currents in a system where Nav1.7 is already knocked down, the compound is non-specific.

FeatureGX-585 (Chemical Inhibition)Scn9a Knockdown (Genetic/shRNA)Validation Implication
Selectivity High (>100x over Nav1.1/1.5), but theoretical risk of off-target binding.Absolute (Sequence specific).The Control: KD defines the "maximum possible efficacy" phenotype.
Kinetics Rapid onset (minutes). Reversible.Slow onset (24-72h for RNAi; days for Cre-Lox).GX-585 mimics acute analgesia; KD mimics chronic loss-of-function.
Mechanism State-dependent (binds VSD4, stabilizes inactivation).Expression-dependent (reduces total channel density).GX-585 requires membrane potential cycling to bind effectively; KD does not.
Compensatory Risk Low (Acute dosing).High (Up-regulation of Nav1.8/Nav1.3 possible in chronic KD).Critical: Use Inducible KD to minimize compensation when comparing to GX-585.
Experimental Protocols for Validation

This section outlines the "Killer Experiment": Testing GX-585 on neurons that lack Nav1.7.

Protocol A: Preparation of Scn9a Null DRG Neurons (The Negative Control)

Objective: Create a biological system devoid of the target to test GX-585 specificity. Note: Using Dorsal Root Ganglion (DRG) neurons is essential as they endogenously express the relevant Nav isoforms.

  • Model Selection: Use Scn9a-floxed mice crossed with a Tamoxifen-inducible Cre (e.g., Advillin-CreERT2) to allow adult-onset deletion. This avoids developmental defects.

    • Alternative (In Vitro): Harvest WT DRG neurons and transduce with Lentiviral-shRNA targeting Scn9a (48-72h incubation).

  • Dissociation: Dissect DRGs (L4-L6), digest with Collagenase P (1 mg/mL) and Trypsin (0.25%) for 30 min at 37°C.

  • Plating: Plate on laminin/poly-D-lysine coated coverslips.

  • Verification: Confirm Knockdown via qPCR (mRNA) or Western Blot (Protein) showing >80% reduction in Nav1.7 levels.

Protocol B: Whole-Cell Patch Clamp Validation

Objective: Electrophysiological confirmation of on-target activity.

  • Rig Setup: Standard whole-cell patch clamp configuration.

    • Internal Solution: CsF-based (to block K+ channels).

    • External Solution: Standard Tyrode’s solution.

  • Voltage Protocol (The VSD4 Specificity Check):

    • Since GX-585 binds VSD4 and stabilizes the inactivated state, simple holding potentials are insufficient.

    • Protocol: Hold at -120 mV. Depolarize to -20 mV (20ms) to elicit peak current. Apply a 5-second conditioning pre-pulse at -70 mV (induces inactivation) before the test pulse.

  • Application:

    • Step 1 (Baseline): Record TTX-sensitive currents (Nav1.7 is TTX-sensitive).

    • Step 2 (Drug): Perfuse GX-585 (100 nM - 1 µM) .

    • Step 3 (Washout): Attempt washout (Acyl sulfonamides typically have slow off-rates).

Protocol C: The "Epistasis" Logic Flow

The following workflow describes the decision matrix for interpreting the data.

Validation_Logic Start Start: Apply GX-585 to Scn9a Knockdown Neurons Decision Is Sodium Current Inhibited? Start->Decision Fail FAIL: Off-Target Effect (GX-585 is hitting Nav1.1/1.6 etc.) Decision->Fail Current Blocked Pass PASS: On-Target Specificity (Effect requires Nav1.7 presence) Decision->Pass No Block Yes Yes (Current Reduces) No No (Current Unchanged)

Caption: Figure 2: The "Epistasis" check. If GX-585 acts on KD cells, it fails specificity validation.

Data Interpretation & Expected Results

To publish a confirmation of the GX-585 mechanism, your data must align with the following benchmarks derived from authoritative literature (e.g., Shields et al., 2018).

1. Current-Clamp (Excitability)
  • Wild-Type Neurons + GX-585: Should show increased rheobase (current required to fire AP) and reduced AP amplitude.

  • Knockdown Neurons (No Drug): Should inherently show high rheobase (similar to WT + Drug).

  • Knockdown Neurons + GX-585: CRITICAL: Addition of GX-585 should cause no further change in excitability parameters.

2. Voltage-Clamp (Selectivity Profiling)

The table below summarizes the expected IC50 values if the mechanism is confirmed.

Channel SubtypeGX-585 IC50 (Expected)Interpretation
Nav1.7 (Target) ~3 - 10 nM Potent inhibition.
Nav1.1 (CNS/Heart)> 10 µM>1000x Selectivity window required to avoid seizures.
Nav1.5 (Cardiac)> 30 µMEssential to avoid arrhythmia.
Nav1.8 (DRG)No EffectNav1.8 is TTX-resistant; GX-585 should not touch it.
Conclusion

Confirming the mechanism of GX-585 requires more than demonstrating inhibition; it requires demonstrating dependence. By utilizing an adult-onset Scn9a knockdown model, researchers can rigorously prove that GX-585's analgesic efficacy is derived exclusively from Nav1.7 modulation, validating its potential as a non-opioid therapeutic for neuropathic pain.

References
  • Shields, S. D., et al. (2018).Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors. Journal of Neuroscience.

  • Ahuja, S., et al. (2015).Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science.

  • Focken, T., et al. (2016).Discovery of Aryl Sulfonamides as Potent, Selective, and Peripherally Restricted Nav1.7 Inhibitors. ACS Medicinal Chemistry Letters.

  • MedChemExpress.

Safety & Regulatory Compliance

Safety

GX-585: Handling &amp; Disposal Protocol for High-Potency NaV1.7 Inhibitors

Topic: GX-585 Proper Disposal & Safety Procedures Role: Senior Application Scientist Audience: Drug Discovery Researchers & Lab Managers Executive Summary GX-585 is a potent, selective inhibitor of the voltage-gated sodi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GX-585 Proper Disposal & Safety Procedures Role: Senior Application Scientist Audience: Drug Discovery Researchers & Lab Managers

Executive Summary GX-585 is a potent, selective inhibitor of the voltage-gated sodium channel NaV1.7 (SCN9A), primarily utilized in preclinical nociception (pain) research. Chemically classified as an acylsulfonamide , it exhibits nanomolar potency (IC₅₀ ~3–15 nM).

Due to its specific mechanism of action—blocking action potential propagation in nociceptive neurons—and its high potency, GX-585 must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard chemical waste protocols are insufficient. This guide outlines a self-validating disposal system designed to prevent environmental contamination and accidental personnel exposure.

Critical Safety & Mechanism of Action

To understand the disposal rigor, one must understand the molecule's biological activity. GX-585 is not a simple irritant; it is a neuro-modulator.

Mechanism-Based Risk Assessment: GX-585 binds to the Voltage Sensing Domain 4 (VSD4) of the NaV1.7 channel. By trapping the channel in a non-conducting state, it silences electrical signaling.

  • Risk: While NaV1.7 is peripheral-predominant, accidental systemic absorption (inhalation of powder or needle stick) can lead to off-target sodium channel blockade (NaV1.5/NaV1.1) at high concentrations, potentially affecting cardiac or CNS function.

  • Differentiation: Do not confuse GX-585 (the drug) with industrial products like Chem-Aqua 585 (boiler treatment). The protocols below apply strictly to the pharmaceutical compound.

Visualizing the Blockade (Mechanism of Action)

G Stimulus Noxious Stimulus (Heat/Mechanical) NaV17 NaV1.7 Channel (Peripheral Nerves) Stimulus->NaV17 Activates Influx Na+ Influx NaV17->Influx Opens Depol Membrane Depolarization Influx->Depol Triggers Signal Pain Signal to CNS Depol->Signal Propagates GX585 GX-585 (Acylsulfonamide) GX585->NaV17 BINDS VSD4 (Locks Closed)

Figure 1: Pharmacological intervention of GX-585. The compound prevents the conformational change required for sodium influx, effectively silencing the nociceptor.

Containment & Handling Specifications

Before disposal can occur, exposure must be minimized during use. Acylsulfonamides are often lipophilic, meaning they can penetrate standard latex gloves over time.

Physicochemical Safety Table

ParameterSpecificationOperational Implication
Chemical Class AcylsulfonamideHigh Lipophilicity: Use Nitrile or Laminate gloves (ASTM F739 rated). Avoid Latex.
Potency (IC₅₀) ~3.0 – 15.0 nMHPAPI Protocol: Handle powders only in a certified Fume Hood or Biological Safety Cabinet (Class II).
Formulation Suspensions (Tween 80/MC)Aerosol Risk: During sonication or vortexing, tubes must be sealed.
Solubility DMSO, EthanolSpill Cleanup: Do not use water initially. Solubilize with DMSO/Ethanol, then absorb.

Disposal Procedures: The "Blue Bin" Protocol

Because GX-585 is an experimental pharmaceutical, it cannot be poured down the drain or placed in general trash. It requires High-Temperature Incineration .

A. Solid Waste (Powder, Contaminated PPE)
  • Classification: Trace Chemotherapy / Pathological Waste.

  • Container: Yellow or Blue rigid container (depending on regional color codes for incineration), labeled "Incineration Only."

  • Procedure:

    • Collect weighing boats, gloves, and paper towels used with GX-585.

    • Double-bag in clear polyethylene bags before placing in the rigid container.

    • Do not autoclave. Autoclaving does not destroy the chemical structure of stable sulfonamides and may aerosolize them.

B. Liquid Waste (Stock Solutions, Cell Media)
  • Classification: Toxic Organic Chemical Waste.

  • Segregation: Keep separate from general "Halogenated/Non-Halogenated" solvents if possible to ensure it goes to the correct incinerator stream.

  • Labeling: Must be explicitly labeled: "Contains GX-585 (NaV1.7 Inhibitor) – Neuroactive Agent – Do Not Evaporate."

C. Biological Waste (Animal Carcasses/Bedding)

Researchers utilizing GX-585 for in vivo PK/PD studies (e.g., CFA models) must handle excreted metabolites.

  • Metabolism: Acylsulfonamides are metabolized by CYP enzymes but often excreted partially intact.

  • Protocol: Carcasses and bedding from the first 48 hours post-dosing must be treated as hazardous chemical waste (incineration), not standard biological waste.

Disposal Decision Logic

Disposal Start Waste Containing GX-585 State Physical State? Start->State Solid Solid / Powder (PPE, Weigh boats) State->Solid Dry Liquid Liquid / Solution (DMSO stocks, Media) State->Liquid Wet Bio Biological (Carcasses, Bedding) State->Bio In Vivo Sharps Sharps Container (Puncture Proof) Solid->Sharps Needles/Glass BlueBin Pharm Waste Bin (Incineration Only) Solid->BlueBin Standard LiqWaste High-Hazard Organic Waste Carboy Liquid->LiqWaste Solvent Based PathBin Pathological Waste (Incineration) Bio->PathBin Destruction FINAL DISPOSAL: High-Temp Incineration (>1000°C) Sharps->Destruction BlueBin->Destruction LiqWaste->Destruction PathBin->Destruction

Figure 2: Decision tree for segregating GX-585 waste streams to ensure total thermal destruction.

Emergency Response: Spills & Exposure

The Self-Validating Cleanup System: How do you know the spill is gone? You cannot rely on visual inspection for nanomolar-active compounds.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Solubilize: If powder is spilled, cover with a paper towel dampened with DMSO or Ethanol . Reasoning: GX-585 is poorly soluble in water; water will spread the powder, not clean it.

  • Deactivate (Secondary): Follow the solvent wipe with a 10% Bleach (Sodium Hypochlorite) wipe.

    • Chemistry: While bleach may not fully mineralize the molecule immediately, it oxidizes the sulfonamide moiety, reducing biological affinity.

  • Verify: A UV-light inspection is useless here. The "validation" is the triple-wipe protocol (Solvent -> Bleach -> Water).

First Aid:

  • Inhalation: Remove to fresh air immediately.[1] If breathing is irregular, support ventilation. Rationale: NaV blockade can depress respiratory drive.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (increases absorption).

References

  • Inhibition of NaV1.7: The possibility of ideal analgesics. Source: National Institutes of Health (PMC) Context: Details the discovery of GX-585 and GX-201 by Xenon/Genentech and their IC50 values. URL:[Link]

  • Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors. Source: Journal of Neuroscience (via PMC) Context: Provides formulation data (methylcellulose/Tween 80) and in vivo dosing protocols relevant to waste management. URL:[Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors. Source: BioRxiv / ResearchGate Context: Structural analysis of acylsulfonamide binding to VSD4, establishing the molecular basis for high potency. URL:[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: GX-585

This guide is structured for drug development professionals and researchers handling GX-585 , a potent, selective Nav1.7 voltage-gated sodium channel inhibitor used primarily in pain management research. Classification:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured for drug development professionals and researchers handling GX-585 , a potent, selective Nav1.7 voltage-gated sodium channel inhibitor used primarily in pain management research.

Classification: Novel Chemical Entity (NCE) / High Potency Active Pharmaceutical Ingredient (HPAPI) Primary Hazard: Neurotoxicity / Sodium Channel Blockade Control Band: OEB 4 (Occupational Exposure Band 4) – Default assumption for potent NCEs.

Part 1: Executive Safety Directive

Do not rely on PPE alone. For GX-585, PPE is the secondary line of defense. The primary defense is engineering containment (Class II Biosafety Cabinet or Powder Containment Hood).

As a Senior Application Scientist, I must emphasize that GX-585 is a potent modulator of the peripheral nervous system. While it targets Nav1.7 (nociception), accidental systemic absorption via inhalation or mucocutaneous contact carries risks of off-target blockade (e.g., Nav1.5 cardiac channels) or central nervous system depression.

The Golden Rule: Handle GX-585 as if it is a loaded weapon. If you can see dust, you have already failed containment.

Part 2: Technical Hazard Analysis & PPE Logic

The Mechanism-Safety Link

GX-585 functions by selectively blocking the pore of the Nav1.7 channel.

  • Why this matters for safety: Unlike cytotoxic oncology drugs that target DNA (long-term carcinogenicity risk), GX-585 poses an acute neurotoxic risk . Symptoms of exposure can be immediate: perioral numbness, dizziness, sedation, or cardiac arrhythmia.

  • Route of Entry: The highest risk is inhalation of lyophilized powder during weighing/solubilization and dermal absorption of high-concentration DMSO stocks.

PPE Specifications Matrix

The following gear constitutes the minimum requirement for handling solid powder or concentrated stock solutions (>10 mM).

ComponentSpecificationScientific Rationale (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) OR N95/P100 only if working inside a certified hood.Particle Size: Lyophilized drugs often form particles <5µm, which penetrate deep lung tissue. A surgical mask provides 0% protection here.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness). Outer: Long cuff. Inner: Contrasting color.[1][2]Permeation Lag: DMSO (common vehicle for GX-585) permeates nitrile in <10 mins, carrying the drug with it. Double gloving increases breakthrough time and provides visual breach detection.
Ocular Chemical Splash Goggles (Indirect Vent).Mucosal Absorption: Sodium channel blockers are rapidly absorbed through the conjunctiva. Safety glasses with side shields are insufficient for liquid handling.
Body Tyvek® Lab Coat/Coverall (Closed front, elastic cuffs).Fomite Control: Cotton lab coats trap dust, turning your clothing into a secondary exposure source outside the lab. Tyvek sheds particles.

Part 3: Operational Workflow (Donning & Doffing)

The most critical moment in safety is not the experiment itself, but the doffing (removal) of PPE. This is where cross-contamination occurs.[3]

Visualization: The "Clean-to-Dirty" Workflow

The following diagram illustrates the logical flow for entering and exiting the high-potency handling zone.

G cluster_0 Phase 1: Entry (Donning) cluster_1 Phase 2: Experiment cluster_2 Phase 3: Exit (Doffing) Step1 1. Hygiene Check (Remove watches/jewelry) Step2 2. Inner Gloves (Nitrile, tuck under sleeve) Step1->Step2 Step3 3. Tyvek Gown/Suit (Ensure neck closure) Step2->Step3 Step4 4. Respiratory/Eye Gear (Fit check N95/Goggles) Step3->Step4 Step5 5. Outer Gloves (Long cuff, over sleeve) Step4->Step5 Action HANDLING GX-585 (Inside Biosafety Cabinet) Step5->Action Exit1 1. Wipe Outer Gloves (70% EtOH/Bleach) Action->Exit1 Exit2 2. Remove Outer Gloves (Peel from inside-out) Exit1->Exit2 Exit3 3. Remove Gown (Roll away from body) Exit2->Exit3 Exit4 4. Remove Eye/Resp Gear (Handle by straps only) Exit3->Exit4 Exit5 5. Remove Inner Gloves (Do not snap) Exit4->Exit5 Exit6 6. Wash Hands (Soap/Water 20s) Exit5->Exit6

Caption: Sequential workflow for handling GX-585. Note that outer glove removal (Exit 2) is the highest-risk step for self-contamination.

Part 4: Emergency Response & Disposal

Scenario A: Powder Spill (>10 mg) inside Hood
  • Do NOT use a brush or broom (generates aerosols).

  • Cover spill with paper towels dampened with 10% Bleach (oxidizes organic molecules) or 70% Ethanol .

  • Wipe from the outside in to avoid spreading.

  • Dispose of all waste as Hazardous Chemical Waste (Incineration Required) .

Scenario B: Accidental Skin Exposure
  • Immediate Action: Remove contaminated clothing immediately.[4][5]

  • Wash: Rinse skin with copious water for 15 minutes. Use soap, but do not scrub vigorously (abrasion increases absorption).

  • Medical: Report as a "Sodium Channel Inhibitor Exposure." Monitor for numbness (paresthesia) or arrhythmia.

Disposal Protocol

GX-585 is an active pharmaceutical ingredient.[6]

  • Liquids: Collect in dedicated "High Potency/Toxic" solvent waste streams.

  • Solids: All contaminated PPE, weigh boats, and pipette tips must be double-bagged and tagged for High Temperature Incineration . Do not use standard trash.

References

  • Minett, M. S., et al. (2015). "Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors." Journal of Neuroscience.

    • Establishes GX-585 as a selective Nav1.7 inhibitor and outlines in vivo dosing protocols.
  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.

    • Provides the regulatory framework for handling high-potency compounds.
  • SafeBridge Consultants. "Potent Compound Safety: A Guide for the Pharmaceutical Industry.
  • Centers for Disease Control and Prevention (CDC). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition."

    • Standard for Biosafety Cabinet use and containment protocols.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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